molecular formula C11H10N2O2 B1598736 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 99984-70-0

1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1598736
CAS No.: 99984-70-0
M. Wt: 202.21 g/mol
InChI Key: NRVPYMGFCLDQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methoxyphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11-4-2-10(3-5-11)13-7-9(8-14)6-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVPYMGFCLDQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399576
Record name 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99984-70-0
Record name 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes to 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles.

Introduction: The Significance of Pyrazole-4-carbaldehydes

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1][2] Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, anticancer, and antiparasitic properties.[1][2] The introduction of a 4-formyl group (carbaldehyde) onto the pyrazole ring provides a versatile chemical handle for further molecular elaboration, making pyrazole-4-carbaldehydes key intermediates in the synthesis of complex, biologically active molecules and functional materials.[2][3] Specifically, the 1-(4-methoxyphenyl) substituent is a common feature in pharmacologically active compounds, modulating their electronic and steric properties to enhance target binding and pharmacokinetic profiles.

Strategic Approach to Synthesis: A Two-Step Methodology

The most logical and efficient pathway to this compound involves a two-step sequence:

  • Formation of the Pyrazole Core: Synthesis of the precursor, 1-(4-methoxyphenyl)-1H-pyrazole.

  • Formylation of the Pyrazole Ring: Introduction of the carbaldehyde group at the C4 position, typically via the Vilsmeier-Haack reaction.[1][2][3]

This approach allows for the controlled construction of the desired heterocyclic system and the subsequent regioselective installation of the formyl group.

Part 1: Synthesis of the 1-(4-methoxyphenyl)-1H-pyrazole Precursor

The formation of the pyrazole ring is typically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of 1-(4-methoxyphenyl)-1H-pyrazole, the key reactants are (4-methoxyphenyl)hydrazine and a suitable three-carbon building block.

Reaction Mechanism: Knorr Pyrazole Synthesis

The reaction proceeds via the well-established Knorr pyrazole synthesis. The initial step involves the reaction of (4-methoxyphenyl)hydrazine with a 1,3-dicarbonyl equivalent, such as malondialdehyde or one of its protected forms, to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-1H-pyrazole

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(4-methoxyphenyl)hydrazine hydrochloride174.6217.46 g0.10
1,1,3,3-Tetramethoxypropane164.2016.42 g0.10
Hydrochloric acid (conc.)36.4610 mL-
Ethanol46.07200 mL-
Sodium hydroxide40.00As needed-
Diethyl ether74.12As needed-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • To a 500 mL round-bottom flask, add (4-methoxyphenyl)hydrazine hydrochloride (17.46 g, 0.10 mol) and ethanol (200 mL).

  • Stir the suspension until the solid is partially dissolved. Add concentrated hydrochloric acid (10 mL) to the mixture.

  • Add 1,1,3,3-tetramethoxypropane (16.42 g, 0.10 mol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium hydroxide until a pH of ~7-8 is reached.

  • Reduce the volume of the solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-methoxyphenyl)-1H-pyrazole.

Part 2: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][3] It employs the Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[2][3]

Causality in Experimental Design:
  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, the use of dry solvents and reagents is critical for the success of the reaction.[1]

  • Stoichiometry of Reagents: An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.[1]

  • Temperature Control: The formation of the Vilsmeier reagent is an exothermic process and is typically performed at low temperatures (e.g., 0 °C or -10 °C) to control its formation and prevent side reactions.[3] The subsequent formylation reaction often requires heating to proceed at a reasonable rate.[1][3]

Reaction Workflow Diagram

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier Reacts with POCl3 POCl3 POCl3->Vilsmeier Activates Pyrazole 1-(4-methoxyphenyl)-1H-pyrazole Intermediate Electrophilic Addition Intermediate Vilsmeier->Intermediate Electrophile Pyrazole->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Hydrolysis Quench Quench with Ice Water Neutralize Neutralize with Base Quench->Neutralize Extract Extract with Solvent Neutralize->Extract Purify Column Chromatography Extract->Purify

Sources

An In-depth Technical Guide to the Chemical Properties of 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] As a class of five-membered heterocyclic compounds, pyrazoles have been successfully integrated into a wide array of therapeutic agents, demonstrating properties that span from anti-inflammatory and analgesic to antimicrobial and anticancer.[1][2] The compound 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde emerges as a molecule of significant interest within this class. Its strategic placement of a reactive carbaldehyde group on the pyrazole ring, combined with the electronic influence of the 4-methoxyphenyl substituent, makes it a valuable synthon for the development of novel pharmaceutical candidates and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, grounded in established scientific principles and experimental data.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various chemical transformations.

PropertyValue
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
IUPAC Name This compound
SMILES COC1=CC=C(C=C1)N2C=C(C=N2)C=O
InChI Key NRVPYMGFCLDQLB-UHFFFAOYSA-N
Predicted [M+H]⁺ 203.08151
Predicted [M+Na]⁺ 225.06345

Data sourced from PubChem.

Synthesis of this compound: The Vilsmeier-Haack Approach

The introduction of a formyl group onto an aromatic or heteroaromatic ring is a pivotal transformation in organic synthesis, and the Vilsmeier-Haack reaction stands as a robust and widely adopted methodology for this purpose.[3] This reaction is particularly effective for the formylation of electron-rich heterocyclic systems like pyrazoles.[3]

The synthesis of this compound can be efficiently achieved in a two-step sequence, commencing with the synthesis of the pyrazole core followed by the Vilsmeier-Haack formylation.

Step 1: Synthesis of 1-(4-methoxyphenyl)-1H-pyrazole

The pyrazole ring is typically constructed through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of 1-(4-methoxyphenyl)-1H-pyrazole, 4-methoxyphenylhydrazine is reacted with a suitable three-carbon building block such as 1,1,3,3-tetramethoxypropane.

cluster_synthesis Synthesis of 1-(4-methoxyphenyl)-1H-pyrazole reagent1 4-Methoxyphenylhydrazine reaction Acid Catalyst Heat reagent1->reaction + reagent2 1,1,3,3-Tetramethoxypropane reagent2->reaction product 1-(4-methoxyphenyl)-1H-pyrazole reaction->product

Caption: Synthetic route to the pyrazole precursor.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group at the C4 position of the pyrazole ring, which is the most nucleophilic site. The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3]

cluster_formylation Vilsmeier-Haack Formylation precursor 1-(4-methoxyphenyl)-1H-pyrazole reaction Heat precursor->reaction + reagents POCl3, DMF reagents->reaction product 1-(4-methoxyphenyl)-1H- pyrazole-4-carbaldehyde reaction->product cluster_reactivity Reactivity of the Aldehyde Group start 1-(4-methoxyphenyl)-1H- pyrazole-4-carbaldehyde oxidation Carboxylic Acid start->oxidation [O] reduction Primary Alcohol start->reduction [H] reductive_amination Amine start->reductive_amination R₂NH, [H] wittig Alkene start->wittig Wittig Reagent condensation Imines, Hydrazones, etc. start->condensation Condensation Partners

Sources

Structure elucidation of 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive walkthrough of the analytical methodologies required for the definitive structure elucidation of this compound, a key heterocyclic building block in medicinal and materials chemistry. Designed for researchers and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind the selection of techniques and the interpretation of complex data, ensuring a self-validating and authoritative analytical workflow.

Introduction and Strategic Overview

This compound belongs to the N-arylpyrazole class of heterocyclic compounds. The pyrazole nucleus is a prominent scaffold in pharmaceuticals, known for a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The aldehyde functional group at the 4-position serves as a versatile synthetic handle for the elaboration into more complex molecular architectures, making unambiguous structural confirmation a critical first step in any research and development cascade.

The elucidation strategy detailed herein is a multi-technique, synergistic approach. We will begin with High-Resolution Mass Spectrometry (HRMS) to establish the elemental composition. Subsequently, Fourier-Transform Infrared (FT-IR) Spectroscopy will be employed to identify key functional groups. The cornerstone of the elucidation will be a suite of Nuclear Magnetic Resonance (NMR) experiments, including ¹H NMR, ¹³C NMR, and two-dimensional correlation spectroscopy (HSQC, HMBC), which together will reveal the precise connectivity of the molecular framework.

The structure is typically synthesized via the Vilsmeier-Haack reaction, which involves the formylation of an appropriate precursor.[1][3] Knowledge of this synthetic pathway provides a hypothetical structure that the following analytical techniques are designed to confirm or refute.

The Analytical Workflow: A Step-by-Step Elucidation

The overall process follows a logical progression from broad molecular properties to detailed atomic connectivity.

G cluster_0 Elucidation Workflow Hypothesized_Structure Hypothesized Structure (from Synthesis) HRMS High-Resolution Mass Spec (Elemental Composition) Hypothesized_Structure->HRMS Confirm Formula FTIR FT-IR Spectroscopy (Functional Group ID) HRMS->FTIR Validate Functional Groups NMR 1D & 2D NMR Spectroscopy (Connectivity Mapping) FTIR->NMR Map Skeleton Final_Structure Confirmed Structure NMR->Final_Structure Final Confirmation

Caption: Overall workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the initial and most crucial step to confirm the molecular formula. Unlike nominal mass spectrometry, HRMS provides the exact mass of the molecule with high precision (typically to four or five decimal places). This precision is essential to distinguish between compounds that have the same nominal mass but different elemental compositions (isobars), thereby providing a high degree of confidence in the molecular formula. Electrospray Ionization (ESI) is chosen as the ionization technique due to its soft nature, which minimizes fragmentation and ensures the prominent generation of the protonated molecular ion [M+H]⁺.

Experimental Protocol (ESI-HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ adduct.

  • Analysis: Compare the measured m/z value of the most intense peak in the molecular ion cluster to the theoretical m/z calculated for the protonated form of the target compound (C₁₁H₁₁N₂O₂).

Data Interpretation

For this compound (C₁₁H₁₀N₂O₂), the expected monoisotopic mass of the neutral molecule is 202.0742 g/mol . The theoretical m/z for the protonated molecule [C₁₁H₁₁N₂O₂]⁺ is 203.0815 . An experimental result within a narrow tolerance (e.g., ±5 ppm) of this value confirms the elemental composition.

Fragmentation Analysis: While ESI is a soft ionization method, some fragmentation can occur. The fragmentation pattern provides corroborating structural evidence. Key expected fragmentations for N-arylpyrazoles include cleavage of the N-aryl bond and fragmentation of the pyrazole ring.[4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The covalent bonds in a molecule vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes. For this specific molecule, FT-IR serves as a quick and reliable check for the presence of the critical aldehyde group (C=O) and confirms the aromatic nature of the rings. Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires minimal sample preparation.[6]

Experimental Protocol (ATR-FT-IR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Bruker Vertex 70v or similar FT-IR spectrometer equipped with an integrated Platinum ATR accessory.[6]

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Interpretation & Summary Table

The spectrum is expected to show several characteristic peaks that confirm the key structural features.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3100-3150C-H StretchAromatic (Pyrazole & Phenyl)Confirms the presence of aromatic rings.
~2830-2850 & ~2720-2750C-H StretchAldehyde (Fermi doublet)A highly characteristic pair of peaks for the aldehydic C-H bond.
~1670-1695C=O StretchAldehydeA strong, sharp absorption confirming the carbonyl group. A value around 1670 cm⁻¹ suggests conjugation with the pyrazole ring.[3][6]
~1600 & ~1510C=C StretchAromatic RingsConfirms the aromatic backbone.
~1250C-O-C StretchAryl-Alkyl EtherStrong band indicating the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of individual atoms. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment of all atoms in this compound.

Experimental Protocol (General NMR)
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.[7]

  • Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C{¹H}, DEPT-135, ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a map of all the proton environments in the molecule.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~9.9 - 10.1Singlet (s)1HH-C(O)The aldehydic proton is highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the C=O bond.[3]
~8.2 - 8.4Singlet (s)1HH-5 (Pyrazole)This proton is on a carbon adjacent to two nitrogen atoms, leading to significant deshielding.
~8.1 - 8.3Singlet (s)1HH-3 (Pyrazole)Similar to H-5, this proton is also deshielded by the heterocyclic ring environment. Note: H-3 and H-5 may be close in chemical shift and their assignment is confirmed by HMBC.
~7.6 - 7.8Doublet (d)2HH-2'/H-6'Protons on the methoxyphenyl ring ortho to the pyrazole substituent. They appear as a doublet due to coupling with H-3'/H-5'.
~6.9 - 7.1Doublet (d)2HH-3'/H-5'Protons on the methoxyphenyl ring ortho to the methoxy group. They are more shielded due to the electron-donating effect of the OCH₃ group.[6]
~3.8 - 3.9Singlet (s)3H-OCH₃The methyl protons of the methoxy group typically appear as a sharp singlet in this region.[3]
¹³C NMR Data Interpretation

The ¹³C NMR spectrum identifies all unique carbon environments. A DEPT-135 experiment is used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons; quaternary carbons do not appear in DEPT-135.

Predicted δ (ppm)Carbon TypeAssignmentRationale
~183 - 185CHC=OThe aldehyde carbonyl carbon is the most deshielded carbon in the spectrum.[3]
~159 - 161CC-4'The ipso-carbon of the phenyl ring bearing the electron-donating methoxy group is significantly deshielded.
~150 - 155CC-3 (Pyrazole)A deshielded pyrazole ring carbon.
~135 - 140CHC-5 (Pyrazole)A deshielded pyrazole ring carbon.
~132 - 134CC-1'The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen.
~125 - 127CHC-2'/C-6'Aromatic carbons ortho to the pyrazole ring.
~118 - 120CC-4 (Pyrazole)The pyrazole carbon attached to the aldehyde group.
~114 - 116CHC-3'/C-5'Aromatic carbons ortho to the methoxy group, shielded by its electron-donating effect.[3]
~55 - 56CH₃-OCH₃The characteristic chemical shift for a methoxy carbon.[3][6]
2D NMR: Unambiguous Structure Confirmation

While 1D NMR provides strong evidence, 2D correlation experiments are required for definitive proof of connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It is used to definitively assign the protonated carbons in the ¹³C spectrum based on the already assigned ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This is the key experiment for mapping the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. The absence of a signal in the HMBC spectrum is just as important as its presence, as it rules out longer-range connectivities.

G cluster_0 Key HMBC Correlations Aldehyde_H Aldehyde H (~10.0 ppm) Pyrazole_C4 Pyrazole C-4 (~119 ppm) Aldehyde_H->Pyrazole_C4 ²J Pyrazole_C5 Pyrazole C-5 (~137 ppm) Aldehyde_H->Pyrazole_C5 ³J Pyrazole_H5 Pyrazole H-5 (~8.3 ppm) Pyrazole_H5->Pyrazole_C4 ²J Methoxy_H Methoxy H (~3.8 ppm) Methoxy_C Methoxy C (~55.6 ppm) Methoxy_H->Methoxy_C ²J Phenyl_C4 Phenyl C-4' (~160 ppm) Methoxy_H->Phenyl_C4 ³J Carbonyl_C Carbonyl C (~184 ppm)

Caption: Key 2- and 3-bond HMBC correlations.

Critical HMBC Correlations for Confirmation:

  • Aldehyde Proton (CHO): A strong correlation to the pyrazole C-4 confirms the position of the aldehyde group. A weaker correlation to C-5 is also expected.

  • Pyrazole Proton H-5: Correlations to C-4 and C-3 of the pyrazole ring.

  • Methoxy Protons (-OCH₃): A strong correlation to the phenyl C-4' confirms the position of the methoxy group on the phenyl ring.[8]

  • Phenyl Protons H-2'/H-6': A key correlation to the pyrazole C-5 would confirm the connectivity between the phenyl ring and the N-1 position of the pyrazole.

Conclusion: A Consolidated and Self-Validating Result

The structure of this compound is unequivocally confirmed when all pieces of analytical data converge. The HRMS data validates the elemental formula C₁₁H₁₀N₂O₂. The FT-IR spectrum confirms the presence of the aldehyde, aromatic rings, and ether functional groups. Finally, the complete and unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra, supported by the specific connectivities revealed in the HMBC spectrum, leaves no doubt as to the final structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a trustworthy foundation for any subsequent research.

References

  • Varvuolytė, G., Bieliauskas, A., Kleizienė, N., & Šačkus, A. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1367. [Link]

  • Fun, H. K., Ravoof, T. B. S., Salahuddin, N., Yamin, B. M., & Shah, S. A. A. (2009). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 14(7), 2446-2457. [Link]

  • Varvuolytė, G., Bieliauskas, A., Kleizienė, N., & Šačkus, A. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

  • Jasim, H. A., & Mohammed, A. T. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(5), 412-420. [Link]

  • Ahluwalia, V. K., Dahiya, A., & Garg, V. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B, 39B(12), 948-950. [Link]

  • Sensing, C. V. (2020). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2 A-E. ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]

  • Chand, D., et al. (2020). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters, 22(15), 5985–5989. [Link]

  • Dias, M., & Proença, F. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Tumkevičius, S., et al. (2007). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2007(4), 256-266. [Link]

  • Wang, X., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. [Link]

  • Shingare, M. S., & Siddiqui, H. (2006). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 18(4), 3041-3045. [Link]

  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

  • NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Riyadh, S. M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. [Link]

Sources

An In-depth Technical Guide to 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS No: 99984-70-0)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. The pyrazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This document details the physicochemical properties, synthesis, spectroscopic characterization, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development. A detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction is provided, alongside a standard protocol for the in vitro evaluation of its cytotoxic activity. This guide is intended to be a valuable resource for researchers seeking to explore the therapeutic and synthetic utility of this promising molecule.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with numerous pyrazole-containing drugs approved for clinical use. The versatility of the pyrazole scaffold allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects. The aldehyde functionality at the 4-position of the pyrazole ring in this compound serves as a versatile synthetic handle for the construction of more complex molecular architectures, making it a valuable intermediate in the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known properties of this compound and a closely related analogue.

PropertyThis compound3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
CAS Number 99984-70-0[1]Not available
Molecular Formula C₁₁H₁₀N₂O₂[1]C₁₃H₁₃ClN₂O₂
Molecular Weight 202.21 g/mol [1]264.71 g/mol
Appearance SolidWhite solid[2]
Melting Point 92 °C[1]106–107 °C[2]
Solubility Data not availableSoluble in EtOAc/Hexane mixtures for chromatography[2]

Spectroscopic Data for 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Analogue): [2]

  • ¹H NMR (700 MHz, CDCl₃): δ 9.86 (s, 1H, -CHO), 8.15 (s, 1H, Pyrazole H-5), 7.56–7.51 (m, 2H, Phenyl H-2,6), 7.00–6.95 (m, 2H, Phenyl H-3,5), 4.64 (t, J = 5.9 Hz, 2H, -OCH₂CH₂Cl), 3.91 (t, J = 5.9 Hz, 2H, -OCH₂CH₂Cl), 3.85 (s, 3H, -OCH₃).

  • ¹³C NMR (176 MHz, CDCl₃): δ 183.1 (-CHO), 163.0 (Pyrazole C-3), 158.9 (Phenyl C-4), 132.5 (Phenyl C-1), 129.3 (Pyrazole C-5), 120.6 (Phenyl C-2,6), 114.7 (Phenyl C-3,5), 110.9 (Pyrazole C-4), 68.9 (-OCH₂CH₂Cl), 55.6 (-OCH₃), 41.5 (-OCH₂CH₂Cl).

  • IR (neat) ν_max: 1667 cm⁻¹ (C=O stretch of aldehyde)[2].

  • HRMS (ESI): The high-resolution mass spectrometry data for this analogue confirms its elemental composition[2].

The spectroscopic data for the chloroethoxy analogue provides a strong indication of the expected chemical shifts and characteristic peaks for this compound, with the primary difference being the absence of the chloroethoxy signals.

Synthesis of this compound

The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of pyrazoles at the 4-position.[2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Reaction Mechanism

The synthesis proceeds through the formation of the electrophilic Vilsmeier reagent (an iminium salt), which then attacks the electron-rich pyrazole ring, followed by hydrolysis to yield the aldehyde.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electorphile) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Pyrazole 1-(4-methoxyphenyl)-1H-pyrazole Intermediate Iminium Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H2O (Hydrolysis) H2O H2O

Caption: Vilsmeier-Haack reaction workflow for pyrazole formylation.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of a closely related analogue and is expected to yield the target compound with minor modifications as necessary.[2]

Materials and Reagents:

  • 1-(4-methoxyphenyl)-1H-pyrazole (starting material)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Sodium Hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel (for column chromatography)

  • Deionized water

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon), add anhydrous DMF (4 equivalents). Cool the flask to -10 °C using an appropriate cooling bath. To this, add phosphorus oxychloride (4 equivalents) dropwise while maintaining the temperature at -10 °C. Stir the mixture at this temperature until a viscous, white precipitate of the Vilsmeier reagent is formed.

  • Formylation Reaction: Dissolve 1-(4-methoxyphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at room temperature. After the addition is complete, raise the temperature of the reaction mixture to 70 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice (approximately 200 mL for a 6.7 mmol scale reaction). Basify the aqueous mixture to a pH > 10 using solid sodium carbonate and sodium hydroxide. Stir until the precipitate is fully formed.

  • Purification: Filter the resulting precipitate and wash with cold water. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[2]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Self-Validation and Quality Control:

  • The formation of the Vilsmeier reagent is a critical step; ensure anhydrous conditions are maintained to prevent its decomposition.

  • TLC monitoring is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Complete basification during work-up is crucial for the precipitation of the product.

  • Thorough characterization of the final product is necessary to confirm its structure and purity.

Biological Activity and Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively reported in the literature, the broader class of pyrazole derivatives has shown significant promise in various therapeutic areas.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of pyrazole-containing compounds.[3] These molecules can exert their effects through various mechanisms, including:

  • Kinase Inhibition: Pyrazoles are known to be effective inhibitors of various protein kinases that are often dysregulated in cancer.

  • Induction of Apoptosis: Many pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.

  • Anti-inflammatory Action: Chronic inflammation is a known driver of cancer. The anti-inflammatory properties of some pyrazoles may contribute to their anticancer effects.

The 4-methoxyphenyl group in the target compound may influence its biological activity. The methoxy group is an electron-donating group, which can affect the electronic properties of the molecule and its interaction with biological targets.

Anti-inflammatory and Other Activities

Pyrazole derivatives have a long history as anti-inflammatory agents.[3] They can also exhibit antimicrobial and neuroprotective properties.[2][3] The aldehyde group at the 4-position can be readily converted into other functional groups, allowing for the synthesis of a diverse library of compounds for screening against various biological targets.

Experimental Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

To evaluate the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures cell viability.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plate Compound_Addition Add varying concentrations of the test compound Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Viable cells convert MTT to formazan MTT_Addition->Formazan_Formation Solubilization Solubilize formazan crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 value Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Detailed MTT Assay Protocol

This protocol provides a general framework for assessing the cytotoxicity of the title compound against a panel of cancer cell lines.

Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound is a synthetically accessible compound with a promising chemical scaffold for the development of novel therapeutic agents. Its aldehyde functionality provides a gateway for the creation of diverse chemical libraries. While the specific biological profile of this compound requires further investigation, the extensive research on related pyrazole derivatives suggests its potential in anticancer and anti-inflammatory drug discovery. The protocols provided in this guide offer a solid foundation for the synthesis and initial biological evaluation of this compound. Future research should focus on a comprehensive assessment of its biological activities, elucidation of its mechanism of action, and exploration of its structure-activity relationships through the synthesis and testing of analogues.

References

  • Varvuolytė, G., Bieliauskas, A., Kleizienė, N., Žukauskaitė, A., & Šačkus, A. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. [Link]

  • Varvuolytė, G., Bieliauskas, A., Kleizienė, N., Žukauskaitė, A., & Šačkus, A. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(2), 127-135. [Link]

  • Liu, X., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(10), 6956-6966. [Link]

  • Nguyen, T. T., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 6(41), 27248-27263. [Link]

  • Prajapati, N. D., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-4. [Link]

  • PubChem. 1-(4-Methoxyphenyl)-1H-pyrazole. [Link]

  • Singh, N., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Journal of Pharmacy Research, 4(6), 1766-1768. [Link]

  • Patil, S., et al. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]

  • VeriXiv. (2025). Structure-Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Biological Activities of N-Aryl-Pyrazole-4-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a versatile framework that consistently yields compounds with significant therapeutic potential.[1][2] This guide delves into a specific, highly promising class of these compounds: N-aryl-pyrazole-4-carbaldehyde derivatives. The strategic placement of an aryl group at the N1 position and a carbaldehyde at the C4 position of the pyrazole ring creates a unique electronic and steric environment, unlocking a remarkable breadth of biological activities. This document serves as an in-depth technical resource, exploring the synthesis, mechanisms of action, and therapeutic prospects of these compelling molecules.

The Architectural Advantage: Understanding the N-Aryl-Pyrazole-4-Carbaldehyde Core

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, provides a stable and versatile core.[3][4] The introduction of an N-aryl substituent significantly influences the molecule's lipophilicity and can facilitate crucial π-π stacking interactions with biological targets. The 4-carbaldehyde group is a key functional handle; it can act as a hydrogen bond acceptor or be readily transformed into other functional groups, allowing for extensive chemical diversification to optimize biological activity. This inherent structural plasticity is a primary reason for the broad spectrum of pharmacological effects observed in this class of compounds.

Synthesis of the Scaffold: The Vilsmeier-Haack Reaction as a Cornerstone

A common and efficient method for the synthesis of N-aryl-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][4][5] This one-pot reaction typically involves the formylation of a suitable hydrazone precursor. The choice of starting materials, particularly the substituted aryl hydrazine and the ketone, allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol: Vilsmeier-Haack Synthesis of 1,3-Diaryl-1H-pyrazole-4-carbaldehydes

This protocol describes a general procedure for the synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes from the corresponding aryl hydrazones.

Materials:

  • Substituted aryl methyl ketone

  • Substituted phenylhydrazine

  • Ethanol

  • Glacial acetic acid

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Ice

  • Sodium bicarbonate solution

  • Appropriate solvent for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve the substituted aryl methyl ketone (1 equivalent) in ethanol.

    • Add the substituted phenylhydrazine (1 equivalent) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Vilsmeier-Haack Formylation:

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (3 equivalents) dropwise to ice-cold dimethylformamide (10 equivalents) with constant stirring.

    • To this freshly prepared reagent, add the synthesized hydrazone (1 equivalent) portion-wise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then heat to 60-70°C for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

    • Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purification:

    • Recrystallize the crude product from a suitable solvent to obtain the pure 1,3-diaryl-1H-pyrazole-4-carbaldehyde.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[3][4]

G A Substituted Aryl Methyl Ketone C Hydrazone Intermediate A->C EtOH, H+ B Substituted Phenylhydrazine B->C E N-Aryl-Pyrazole-4-carbaldehyde C->E Formylation & Cyclization D Vilsmeier Reagent (POCl3/DMF) D->E

Caption: General scheme for the Vilsmeier-Haack synthesis of N-aryl-pyrazole-4-carbaldehydes.

A Spectrum of Biological Activities

N-aryl-pyrazole-4-carbaldehyde derivatives have demonstrated a wide array of biological activities, with the most prominent being anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity: Targeting Key Oncogenic Pathways

The pyrazole scaffold is a well-established pharmacophore in oncology, with several pyrazole-containing drugs approved for clinical use.[6] N-aryl-pyrazole-4-carbaldehyde derivatives have shown significant potential as anticancer agents by targeting various key players in cancer cell proliferation and survival.[7][8]

Mechanism of Action:

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and progression.[7] These include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers, leading to uncontrolled cell growth. Certain pyrazole derivatives have been shown to inhibit EGFR tyrosine kinase activity.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 by pyrazole derivatives can suppress tumor growth.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Pyrazole derivatives can inhibit CDKs, leading to cell cycle arrest and apoptosis.[7]

  • Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.

The anticancer activity of these compounds is often evaluated using in vitro cytotoxicity assays against various cancer cell lines.

G cluster_0 Cancer Cell EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis CDK CDK CellCycle Cell Cycle Progression CDK->CellCycle BTK BTK Survival Cell Survival BTK->Survival Pyrazole N-Aryl-Pyrazole-4-carbaldehyde Derivative Pyrazole->EGFR Inhibition Pyrazole->VEGFR2 Inhibition Pyrazole->CDK Inhibition Pyrazole->BTK Inhibition

Caption: Anticancer mechanism of N-aryl-pyrazole-4-carbaldehyde derivatives targeting key kinases.

Antimicrobial Activity: A Broad Spectrum of Action

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. N-aryl-pyrazole-4-carbaldehyde derivatives have demonstrated promising activity against a range of bacteria and fungi.[3][4][9]

Mechanism of Action:

While the exact mechanisms can vary, pyrazole derivatives are known to interfere with essential microbial processes. Some proposed mechanisms include:

  • Inhibition of DNA Gyrase: This enzyme is crucial for bacterial DNA replication and is a validated target for antibacterial drugs.[9]

  • Disruption of Cell Membrane Integrity: Some derivatives may interact with the microbial cell membrane, leading to increased permeability and cell death.

  • Inhibition of Essential Enzymes: These compounds can inhibit various enzymes that are vital for microbial metabolism and survival.

The antimicrobial efficacy is typically assessed by determining the minimum inhibitory concentration (MIC) and the zone of inhibition in agar diffusion assays.

Compound ClassTest OrganismsActivity RangeReference
3-aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydesPathogenic bacteriaExcellent to good[3]
3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehydesB. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans, A. nigerModerate to significant[9]
Coumarin-containing thiazolyl-3-aryl-pyrazole-4-carbaldehydesGram-positive and Gram-negative bacteriaLow to moderate[1]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Mechanism of Action:

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole N-Aryl-Pyrazole-4-carbaldehyde Derivative Pyrazole->COX2 Inhibition

Caption: Anti-inflammatory mechanism via COX-2 inhibition by N-aryl-pyrazole-4-carbaldehyde derivatives.

Future Perspectives

The N-aryl-pyrazole-4-carbaldehyde scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

  • Lead Optimization: Systematic modification of the aryl substituents and the carbaldehyde group to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Studies: Evaluation of the most promising derivatives in relevant animal models of cancer, infectious diseases, and inflammation to validate their therapeutic potential.

  • Development of Hybrid Molecules: Combining the pyrazole-4-carbaldehyde core with other pharmacophores to create multi-target agents with enhanced efficacy.

The versatility and proven biological activity of N-aryl-pyrazole-4-carbaldehyde derivatives ensure their continued importance in the quest for novel and effective medicines.

References

Sources

The Ascendant Role of Methoxyphenyl-Substituted Pyrazoles in Modern Pharmacology: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus, a five-membered heterocyclic scaffold, has long been a cornerstone in medicinal chemistry, underpinning the efficacy of numerous therapeutic agents.[1][2][3] Among its myriad derivatives, methoxyphenyl-substituted pyrazoles have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the pharmacological potential of these molecules, with a focus on their anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. By delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to harness the therapeutic power of this versatile chemical scaffold.

Introduction: The Pyrazole Scaffold and the Significance of Methoxyphenyl Substitution

Pyrazoles and their derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal and agricultural chemistry due to their wide spectrum of therapeutic activities.[1][3] The pyrazole ring is a key structural component in several commercially successful drugs, including the anti-inflammatory agent celecoxib and the analgesic lonazolac.[4][5] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

The introduction of a methoxyphenyl substituent to the pyrazole ring has proven to be a particularly fruitful strategy in the development of novel therapeutic agents. The methoxy group, with its electron-donating nature and ability to participate in hydrogen bonding, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. This substitution can enhance binding affinity to target proteins, improve metabolic stability, and modulate lipophilicity, thereby enhancing oral bioavailability and overall efficacy. This guide will explore the profound impact of methoxyphenyl substitution on the pharmacological potential of pyrazoles across various therapeutic domains.

Anti-inflammatory Potential: Targeting the Arachidonic Acid Cascade

A significant body of research has focused on the development of methoxyphenyl-substituted pyrazoles as potent anti-inflammatory agents.[6][7] Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[5]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which exist in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[8] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8][9]

Methoxyphenyl-substituted pyrazoles, most notably celecoxib, have demonstrated remarkable selectivity for the COX-2 enzyme.[4][9] This selectivity is attributed to the presence of the sulfonamide group and the specific arrangement of the aryl substituents on the pyrazole core, which allows for a snug fit into the larger active site of the COX-2 enzyme.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity and selectivity of compounds against COX-1 and COX-2.

Objective: To quantify the IC50 values of test compounds for ovine COX-1 and human recombinant COX-2.

Methodology:

  • Enzyme Preparation: Use commercially available ovine COX-1 and human recombinant COX-2.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), EDTA, hematin, and the respective enzyme.

  • Compound Incubation: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture and pre-incubate for 15 minutes at 25°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Measurement of Prostaglandin E2 (PGE2): After a 2-minute incubation at 25°C, terminate the reaction and measure the concentration of PGE2 using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percent inhibition of COX activity for each compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition) by non-linear regression analysis.

  • Selectivity Index: Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Self-Validation:

  • Include a known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective NSAID (e.g., indomethacin) as positive controls.

  • Run a vehicle control (DMSO) to determine the baseline enzyme activity.

  • Ensure that the final concentration of DMSO in the assay does not exceed 1% to avoid interference with enzyme activity.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme PGH2 Prostaglandin H2 (PGH2) COX_Enzyme->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Methoxyphenyl_Pyrazole Methoxyphenyl-Substituted Pyrazole (e.g., Celecoxib) Methoxyphenyl_Pyrazole->COX_Enzyme Inhibits

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of methoxyphenyl-substituted pyrazoles is highly dependent on their structural features. Key SAR observations include:

  • Substitution on the Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the pyrazole core significantly impact COX-2 selectivity and potency. Electron-withdrawing groups, such as a sulfonamide moiety at the para-position of one phenyl ring, are crucial for COX-2 inhibition.

  • The Methoxyphenyl Group: The presence of a methoxyphenyl group, often at the 3-position of the pyrazole ring, contributes to the overall potency.[6]

  • The Pyrazole Core: The central pyrazole ring acts as a rigid scaffold, holding the aryl substituents in the optimal conformation for binding to the COX-2 active site.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The therapeutic potential of methoxyphenyl-substituted pyrazoles extends beyond inflammation to the realm of oncology.[10] These compounds have demonstrated significant anticancer activity against a range of cancer cell lines through various mechanisms.[10][11]

Mechanisms of Anticancer Action

The anticancer efficacy of these pyrazole derivatives is often attributed to their ability to interfere with multiple cellular processes that are critical for cancer cell proliferation, survival, and metastasis.[11]

  • Induction of Apoptosis: Many methoxyphenyl-substituted pyrazoles induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the generation of reactive oxygen species (ROS), which leads to cellular damage and triggers the apoptotic cascade.[11]

  • Inhibition of Kinases: These compounds can act as inhibitors of various protein kinases that are often dysregulated in cancer, such as cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and receptor tyrosine kinases (e.g., EGFR, c-Met).[11] By inhibiting these kinases, they can halt the cell cycle and suppress tumor growth.

  • COX-2 Inhibition in Cancer: The overexpression of COX-2 has been implicated in the pathogenesis of several cancers. By inhibiting COX-2, methoxyphenyl-substituted pyrazoles can reduce the production of prostaglandins that promote tumor growth, angiogenesis, and metastasis.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the use of the MTT assay to assess the cytotoxic effects of test compounds on cancer cell lines.

Objective: To determine the IC50 value of a test compound, representing its potency in inhibiting cell proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-468 triple-negative breast cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the methoxyphenyl-substituted pyrazole for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Self-Validation:

  • Include a known anticancer drug (e.g., doxorubicin) as a positive control.

  • Use a vehicle control (e.g., DMSO) to establish the baseline cell viability.

  • Perform the assay in triplicate to ensure the reproducibility of the results.

Anticancer_Mechanisms Methoxyphenyl_Pyrazole Methoxyphenyl-Substituted Pyrazole ROS_Generation ROS Generation Methoxyphenyl_Pyrazole->ROS_Generation Kinase_Inhibition Kinase Inhibition (CDKs, JAKs, etc.) Methoxyphenyl_Pyrazole->Kinase_Inhibition COX2_Inhibition COX-2 Inhibition Methoxyphenyl_Pyrazole->COX2_Inhibition Apoptosis Induction of Apoptosis ROS_Generation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Reduced_Tumor_Growth Reduced Tumor Growth & Angiogenesis COX2_Inhibition->Reduced_Tumor_Growth Cancer_Cell Cancer Cell Apoptosis->Cancer_Cell Acts on Cell_Cycle_Arrest->Cancer_Cell Acts on Reduced_Tumor_Growth->Cancer_Cell Acts on

Caption: Multi-faceted Anticancer Mechanisms.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Methoxyphenyl-substituted pyrazoles have shown promise as a new class of antimicrobial compounds with activity against a range of bacteria and fungi.[12][13][14]

Spectrum of Antimicrobial Activity

Derivatives of methoxyphenyl pyrazoles have been reported to exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12] For instance, certain 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenol analogues have demonstrated activity against Staphylococcus aureus and Escherichia coli.[12] The natural pyrazole C-glycoside, pyrazofurin, is known for its broad-spectrum antimicrobial and antiviral activities.[13]

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which these compounds exert their antimicrobial effects are still under investigation, but several possibilities have been proposed:

  • Enzyme Inhibition: They may inhibit essential microbial enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.

  • Disruption of Cell Membrane Integrity: Some derivatives may disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Interference with Metabolic Pathways: They could interfere with critical metabolic pathways that are unique to the pathogen.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 25922) in a suitable broth medium.

  • Serial Dilution of Compound: Perform a two-fold serial dilution of the methoxyphenyl-substituted pyrazole in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.

Self-Validation:

  • Ensure the inoculum is at the correct concentration (typically 5 x 10^5 CFU/mL).

  • Visually inspect the negative control wells for any signs of contamination.

  • The positive control wells should show clear evidence of microbial growth.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing unmet medical need.[15][16] Recent studies have suggested that pyrazoline derivatives, a class of compounds closely related to pyrazoles, may possess neuroprotective properties.[15][16]

Targeting Key Pathological Pathways in Neurodegeneration

The potential neuroprotective effects of methoxyphenyl-substituted pyrazoles and related compounds are being explored through their ability to modulate key pathways involved in the pathogenesis of neurodegenerative disorders.[15][16]

  • Inhibition of Acetylcholinesterase (AChE): Some pyrazoline derivatives have shown promising activity as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[15][17] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which may help to alleviate the cognitive symptoms of Alzheimer's disease.[17]

  • Monoamine Oxidase (MAO) Inhibition: Pyrazolines have also been investigated as inhibitors of monoamine oxidase (MAO) enzymes, particularly MAO-B.[16] Inhibition of MAO-B can increase the levels of dopamine in the brain, a strategy used in the management of Parkinson's disease.[16]

  • Modulation of Other Targets: The neuroprotective potential of these compounds may also involve other mechanisms, such as antioxidant activity and the modulation of signaling pathways involved in neuronal survival and inflammation.

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase.

Objective: To determine the IC50 value of a test compound for AChE inhibition.

Methodology:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Setup: In a 96-well plate, add the buffer, test compound at various concentrations, and the AChE enzyme. Incubate for a short period.

  • Initiation of Reaction: Add DTNB and the substrate acetylthiocholine iodide to start the reaction. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Kinetic Measurement: Measure the rate of color formation by monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of AChE inhibition for each compound concentration and determine the IC50 value.

Self-Validation:

  • Include a known AChE inhibitor (e.g., donepezil) as a positive control.

  • Run a control reaction without the enzyme to account for any non-enzymatic hydrolysis of the substrate.

  • Use a vehicle control to determine the baseline enzyme activity.

Neuroprotection_Pathway cluster_AD Alzheimer's Disease Pathogenesis cluster_PD Parkinson's Disease Pathogenesis ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Cognitive_Decline Cognitive Decline ACh->Cognitive_Decline Prevents Choline_Acetate Choline + Acetate AChE->Choline_Acetate Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Motor_Dysfunction Motor Dysfunction Dopamine->Motor_Dysfunction Prevents Metabolites Inactive Metabolites MAO_B->Metabolites Methoxyphenyl_Pyrazole Methoxyphenyl-Substituted Pyrazole Derivative Methoxyphenyl_Pyrazole->AChE Inhibits Methoxyphenyl_Pyrazole->MAO_B Inhibits

Caption: Targeting Neurodegenerative Pathways.

Synthesis of Methoxyphenyl-Substituted Pyrazoles

The synthesis of methoxyphenyl-substituted pyrazoles can be achieved through various established synthetic routes. A common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine derivative.[18]

General Synthetic Scheme: Knorr Pyrazole Synthesis

A representative synthetic route involves the reaction of a methoxyphenyl-substituted 1,3-dicarbonyl compound with an appropriately substituted hydrazine.

Protocol: Synthesis of a 1,3-Diaryl-5-methoxyphenyl Pyrazole

Objective: To synthesize a pyrazole derivative via the condensation of a chalcone with hydrazine.

Methodology:

  • Chalcone Synthesis (Claisen-Schmidt Condensation): React an appropriate methoxy-substituted acetophenone with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to form the corresponding chalcone (an α,β-unsaturated ketone).[19]

  • Pyrazole Formation: Reflux the synthesized chalcone with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid. The reaction proceeds via a cyclocondensation reaction to yield the desired pyrazole.[19]

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure methoxyphenyl-substituted pyrazole.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation:

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • The melting point of the purified product should be sharp and consistent with literature values if available.

  • The spectroscopic data should be consistent with the expected structure of the target molecule.

Conclusion and Future Directions

Methoxyphenyl-substituted pyrazoles represent a highly versatile and pharmacologically privileged scaffold in drug discovery. Their demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and potentially neuroprotective agents underscores their immense therapeutic potential. The continued exploration of the structure-activity relationships of these compounds, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of novel and improved therapies for a wide range of human diseases.

Future research in this area should focus on:

  • Optimization of Lead Compounds: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Novel Mechanisms: Investigating novel molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Studies: Rigorous preclinical and clinical evaluation of the most promising candidates to translate their therapeutic potential into tangible clinical benefits.

The journey of methoxyphenyl-substituted pyrazoles from a versatile chemical scaffold to a source of life-changing medicines is well underway, and the future of this exciting class of compounds appears exceptionally bright.

References

  • Al-Ghorbani, M., et al. (2021). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 11(54), 34267-34282. [Link]

  • El-Sayed, M. A., et al. (2015). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology, 117(3), 183-191. [Link]

  • Al-Omair, M. A., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Molecules, 25(21), 5092. [Link]

  • Singh, R., et al. (2022). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 19(6), 648-667. [Link]

  • Chate, A. V., et al. (2012). Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3-yl)phenols analogues of 2-(4. Organic Communications, 5(2), 83-98. [Link]

  • Kumar, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Molecules, 27(20), 6958. [Link]

  • Geronikaki, A., et al. (2012). Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. Acta Poloniae Pharmaceutica, 69(3), 411-421. [Link]

  • Schade, D., et al. (2019). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Bioorganic & Medicinal Chemistry, 27(15), 3241-3253. [Link]

  • Kumar, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Molecules, 27(20), 6958. [Link]

  • Kumar, A., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Drug Discovery Technologies, 19(2), 1-13. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(10), 2649. [Link]

  • Sharma, V., et al. (2012). A review on Pyrazole derivatives of pharmacological potential. Journal of Pharmaceutical and BioSciences, 1(4), 184-193. [Link]

  • Singh, A., & Singh, A. (2019). Pyrazoles as anticancer agents: Recent advances. SRR Publications, 6(1), 1-10. [Link]

  • Showalter, V. M., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(26), 5489-5499. [Link]

  • Gauthier, D. A., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(13), 3746-3759. [Link]

  • Rossi, M., et al. (2021). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. International Journal of Molecular Sciences, 22(16), 8823. [Link]

  • Gomaa, A. M., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3646. [Link]

  • Kumar, A., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 3(1), 143-160. [Link]

  • Al-Hourani, B. J., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10468-10486. [Link]

  • Kumar, A., et al. (2021). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Monatshefte für Chemie - Chemical Monthly, 152(10), 1269-1282. [Link]

  • Showalter, V. M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(26), 5489-5499. [Link]

  • Reddy, C. S., et al. (2012). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Synthetic Communications, 42(15), 2244-2252. [Link]

  • Chauhan, S., et al. (2014). Anticancer Activity of Pyrazole via Different Biological Mechanisms. Synthetic Communications, 44(10), 1333-1374. [Link]

  • Singh, T., et al. (2022). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 27(15), 4935. [Link]

  • Singh, V., et al. (2018). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 61(1), 265-280. [Link]

  • Evranos-Aksoz, B., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Infectious Disorders - Drug Targets, 20(5), 725-731. [Link]

  • Kumar, A., et al. (2021). Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies. Letters in Drug Design & Discovery, 18(1), 77-91. [Link]

  • van der Werf, M. J., et al. (2020). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 8, 603. [Link]

  • Kumar, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(12), 1645. [Link]

  • Healy, R. D., et al. (2021). Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Journal of Fluorine Chemistry, 249, 109859. [Link]

  • Hwang, S. H., et al. (2014). Synthesis and Structure–Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry, 57(15), 6279-6293. [Link]

  • Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 203-221. [Link]

  • El-Sayed, M. A., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(4), 512. [Link]

  • Al-Omair, M. A., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 27(10), 3237. [Link]

  • Geronikaki, A., et al. (2012). synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. Acta Poloniae Pharmaceutica, 69(3), 411-421. [Link]

  • Li, J., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3205. [Link]

  • Kumar, A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics, 15(3), 1-10. [Link]

  • Singh, R., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 20(10), 1234-1250. [Link]

Sources

Topic: The Vilsmeier-Haack Reaction Mechanism for Pyrazole Formylation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The formylation of heterocyclic scaffolds is a cornerstone of synthetic chemistry, providing essential aldehyde intermediates for the construction of complex molecules, particularly in the pharmaceutical industry. Among the available methodologies, the Vilsmeier-Haack (V-H) reaction stands out for its operational simplicity, mild conditions, and high efficiency, especially for electron-rich systems.[1] Pyrazoles, a class of five-membered nitrogen-containing heterocycles, are privileged structures in medicinal chemistry. Their functionalization is of paramount importance, and the V-H reaction offers a highly regioselective pathway to introduce a formyl group. This guide provides a comprehensive analysis of the Vilsmeier-Haack reaction as applied to pyrazoles, detailing the underlying mechanism, the electronic factors governing its pronounced regioselectivity, and a field-proven experimental protocol.

The Electrophile: Generation and Characterization of the Vilsmeier Reagent

The efficacy of the Vilsmeier-Haack reaction hinges on the in situ formation of a potent, yet selective, electrophile known as the Vilsmeier reagent. This species is typically generated by the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid halide such as phosphorus oxychloride (POCl₃).[2]

The formation process begins with the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion, resulting in the formation of a highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.

Vilsmeier_Reagent_Formation DMF DMF plus1 + DMF->plus1 POCl3 POCl₃ Intermediate Adduct POCl3->Intermediate Nucleophilic Attack plus1->POCl3 Vilsmeier_Reagent Vilsmeier Reagent(Chloroiminium Cation) Intermediate->Vilsmeier_Reagent Elimination plus2 + Vilsmeier_Reagent->plus2 Anion [PO₂Cl₂]⁻ plus2->Anion

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

A critical insight for the practicing chemist is to understand the reactivity of this reagent. The positive charge on the chloroiminium ion is stabilized by resonance with the nitrogen lone pair. This delocalization makes the Vilsmeier reagent a "soft" or weak electrophile compared to the acylium ions generated under Friedel-Crafts conditions.[2] This moderated reactivity is precisely why the V-H reaction is exceptionally well-suited for electron-rich heterocycles like pyrazole, minimizing side reactions and ensuring high yields.[2]

The Substrate: Electronic Landscape of the Pyrazole Ring

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The electronic nature of this ring system is key to understanding its reactivity in electrophilic substitution reactions.

  • N1 (Pyrrole-type Nitrogen): This nitrogen is sp²-hybridized and contributes its lone pair to the aromatic π-system. In an N-unsubstituted pyrazole, it bears a proton which can be lost in the presence of a base.[1]

  • N2 (Pyridine-type Nitrogen): This nitrogen is also sp²-hybridized, but its lone pair resides in an sp² orbital in the plane of the ring and does not participate in the aromatic system. This makes the N2 position basic and the initial site of protonation or attack by certain electrophiles.[1]

The combined electron-withdrawing inductive effect of the two nitrogen atoms deactivates the adjacent C3 and C5 positions towards electrophilic attack. Conversely, the C4 position experiences a relative increase in electron density, making it the most nucleophilic carbon on the ring.[1] This inherent electronic bias dictates the regiochemical outcome of the Vilsmeier-Haack reaction.

The Core Mechanism: A Step-by-Step Analysis of Pyrazole Formylation

The formylation of a pyrazole ring via the Vilsmeier-Haack reaction is a classic electrophilic aromatic substitution. The process can be dissected into three primary stages: electrophilic attack, rearomatization, and hydrolysis.

  • Electrophilic Attack: The reaction initiates with the nucleophilic C4 carbon of the pyrazole ring attacking the electrophilic carbon of the Vilsmeier reagent. This is the rate-determining step and establishes the regioselectivity of the entire process.[1]

  • Rearomatization: A cationic intermediate, or sigma complex, is formed, temporarily disrupting the ring's aromaticity. A weak base, such as the dichlorophosphate anion or another molecule of DMF, abstracts the proton from the C4 carbon. This restores the aromatic π-system and yields a pyrazolyl-iminium salt intermediate.

  • Hydrolysis: The reaction is completed by the addition of water during the work-up phase. Water attacks the electrophilic carbon of the iminium salt, leading to a hemiaminal intermediate which subsequently eliminates dimethylamine to afford the final 4-formylpyrazole product.[2]

Vilsmeier_Pyrazole_Mechanism sub Pyrazole Ring C4 is electron-rich sigma Sigma Complex Aromaticity Lost sub->sigma 1. Electrophilic Attack vr Vilsmeier Reagent Electrophilic Carbon vr->sigma iminium Pyrazolyl-Iminium Salt Aromaticity Restored sigma->iminium 2. Deprotonation (Rearomatization) product 4-Formylpyrazole Final Product iminium->product 3. Hydrolysis h2o H₂O (Work-up) h2o->product

Caption: Core mechanism of Vilsmeier-Haack pyrazole formylation.

This mechanism is self-validating; the high stability of the pyrazole aromatic system provides a strong thermodynamic driving force for the rearomatization step, and the inherent polarity of the iminium salt ensures its rapid hydrolysis upon aqueous work-up.

A Validated Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol describes the formylation of a pre-formed pyrazole, a common and reliable procedure in drug development workflows.[1] The synthesis often begins with a hydrazone which undergoes cyclization and formylation in one pot.[3][4] However, for mechanistic clarity, we will focus on the direct formylation step.

Workflow Diagram

Protocol_Workflow A 1. Vilsmeier Reagent Preparation (POCl₃ added to DMF at 0°C) B 2. Substrate Addition (Pyrazole in DMF added dropwise) A->B C 3. Reaction Heating (Stir at 70-80°C for 6-8h) B->C D 4. Aqueous Work-up (Pour onto crushed ice, then basify) C->D E 5. Product Isolation (Filtration or Extraction) D->E F 6. Purification (Column Chromatography) E->F

Caption: Experimental workflow for pyrazole formylation.

Step-by-Step Methodology
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous DMF (3 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 3 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • Causality: This slow, cold addition is critical to control the exothermic reaction between DMF and POCl₃, preventing degradation and ensuring the clean formation of the Vilsmeier reagent.

  • Substrate Addition: After the addition is complete, stir the resulting viscous, white mixture for an additional 30 minutes at 0 °C. Dissolve the starting pyrazole (e.g., 1,3-diphenylpyrazole, 1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Progression: After the substrate addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70-80 °C and maintain it for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Trustworthiness: Heating provides the necessary activation energy for the electrophilic attack by the moderately reactive Vilsmeier reagent on the pyrazole ring. TLC monitoring ensures the reaction is driven to completion without unnecessary heating that could lead to side products.

  • Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring. Basify the aqueous solution to pH 9-10 by the slow addition of a saturated sodium carbonate or sodium hydroxide solution.

    • Causality: The ice quench dissipates the heat from neutralizing the acidic mixture. Basification is essential for the hydrolysis of the intermediate iminium salt to the final aldehyde product.

  • Isolation and Purification: The solid product often precipitates from the aqueous solution. Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it. If the product is an oil or does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The crude product is then purified by column chromatography on silica gel.

Quantitative Data and Reaction Scope

The Vilsmeier-Haack formylation of pyrazoles is a robust and high-yielding reaction. The conditions are generally mild, and the regioselectivity for the C4 position is excellent across a wide range of substrates.

Substrate ExampleV-H Reagent (eq.)Temp (°C)Time (h)Yield (%)Reference
1-Phenyl-1H-pyrazol-3-ol4.0 (POCl₃/DMF)702448 (product also chlorinated)[5]
(E)-1-aryl-2-ethylidenehydrazineExcess (POCl₃/DMF)55-756Excellent[1]
1,3-DiphenylhydrazoneExcess (POCl₃/DMF)70-806Good[1]
5-Chloro-1H-pyrazolesExcess (POCl₃/DMF)1202Good[1][6]

Note: Yields are highly dependent on the specific substituents on the pyrazole ring. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups may require more forcing conditions.

Conclusion

The Vilsmeier-Haack reaction is an indispensable tool for the C4-formylation of pyrazoles. Its reliability stems from a well-understood mechanism involving a moderately reactive chloroiminium electrophile that attacks the inherently electron-rich C4 position of the pyrazole nucleus. The reaction is characterized by its high regioselectivity, good to excellent yields, and operational simplicity. The resulting 4-formylpyrazoles are versatile intermediates, serving as critical building blocks in the synthesis of novel therapeutics and advanced materials, underscoring the continued importance of this classic named reaction in modern organic synthesis.[5]

References

  • Title: Vilsmeier-Haack Reaction - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: MDPI URL: [Link]

  • Title: Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles Source: ResearchGate URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Source: Chemical Methodologies URL: [Link]

  • Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Semantic Scholar URL: [Link]

Sources

An In-depth Technical Guide to Tautomerism in Pyrazole and Pyrazolone Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] However, the inherent ability of pyrazole and its derivatives, particularly pyrazolones, to exist in multiple tautomeric forms presents a significant challenge and a critical consideration in drug design and development.[1][3] Tautomerism, the dynamic equilibrium between two or more interconverting isomers, can profoundly influence a molecule's physicochemical properties, reactivity, and, most importantly, its biological activity.[1][2] A shift in the tautomeric equilibrium can alter a compound's ability to interact with its biological target, impacting its efficacy and pharmacokinetic profile. This guide provides a comprehensive technical overview of tautomerism in pyrazole and pyrazolone derivatives, offering insights into its structural basis, the factors governing the equilibrium, analytical methodologies for characterization, and the implications for drug development professionals.

The Landscape of Tautomerism in Pyrazole Derivatives

Annular Prototropic Tautomerism in Pyrazoles

The fundamental tautomerism in the pyrazole ring is annular prototropic tautomerism. This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1] For an unsymmetrically substituted pyrazole, this results in two distinct tautomers, which can exhibit different chemical and biological properties.[1]

The position of the mobile proton is designated by the locant of the nitrogen atom it is attached to. For instance, in a 3-substituted pyrazole, the proton can reside on N1 (proximal to the substituent) or N2 (distal to the substituent), leading to two different tautomers.[1] It's important to note that proton transfer to a carbon atom, which would disrupt the aromaticity of the ring, is energetically unfavorable and generally not observed.[1]

Tautomerism in Pyrazolone Derivatives

Pyrazolone derivatives introduce additional layers of tautomeric complexity, primarily through keto-enol and imine-enamine tautomerism, in addition to the annular tautomerism of the pyrazole ring.[2] For 1-substituted pyrazol-5-ones, three primary tautomeric forms are considered: the CH form (a methylene group at C4), the OH form (a hydroxyl group at C5, also referred to as the enol form), and the NH form (an imine-like structure).[2]

The equilibrium between these forms is highly sensitive to the nature of the substituents and the surrounding environment.[2] Similarly, 1-substituted 1H-pyrazol-3-ols can exist in equilibrium with their corresponding 1,2-dihydro-3H-pyrazol-3-one tautomers.[4][5]

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomeric forms is dictated by a combination of intrinsic and extrinsic factors. Understanding and controlling these factors is paramount for predicting and modulating the properties of pyrazole-based compounds.

Substituent Effects

The electronic nature of substituents on the pyrazole ring plays a crucial role in determining the predominant tautomer.[1][3]

  • Electron-withdrawing groups (EWGs): When attached to the C3 or C5 positions, EWGs tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent. This can be rationalized by the stabilization of the conjugate base through resonance.[3]

  • Electron-donating groups (EDGs): Conversely, EDGs at these positions generally favor the tautomer with the proton on the adjacent nitrogen atom.[3]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent can significantly shift the tautomeric equilibrium.[1][4]

  • Polar protic solvents: These solvents can form hydrogen bonds with the pyrazole nitrogen and any protic substituents, potentially stabilizing one tautomer over another.[1] They can also facilitate intermolecular proton transfer.[1]

  • Aprotic solvents: In aprotic solvents, the equilibrium is more dependent on the intrinsic stability of the tautomers and potential self-association through hydrogen bonding.[1][4] For instance, in nonpolar solvents, pyrazole derivatives can form dimers or other aggregates, which can influence the observed tautomeric state.[4][6]

pH and Temperature

The pH of the medium can have a profound effect, particularly for ionizable pyrazole derivatives. Protonation or deprotonation can favor a specific tautomeric form. Temperature also influences the equilibrium constant of the tautomeric interconversion. Low-temperature studies are often employed to slow down the interconversion rate, allowing for the characterization of individual tautomers.[1][6]

Physical State: Solution vs. Solid

The tautomeric preference can differ between the solution and solid states. In the solid state, crystal packing forces and intermolecular interactions, such as hydrogen bonding, can lock the molecule into a single, specific tautomeric form.[1][4][6] This is a critical consideration, as the crystal structure may not be representative of the biologically relevant tautomer in solution.

Factors Influencing Pyrazole Tautomeric Equilibrium

G Factors Governing Pyrazole Tautomeric Equilibrium cluster_Intrinsic Intrinsic Factors cluster_Extrinsic Extrinsic Factors TautomericEquilibrium Tautomeric Equilibrium (e.g., Tautomer A ⇌ Tautomer B) Substituents Substituent Effects (Electronic & Steric) Substituents->TautomericEquilibrium Solvent Solvent (Polarity, H-bonding) Solvent->TautomericEquilibrium pH pH pH->TautomericEquilibrium Temperature Temperature Temperature->TautomericEquilibrium PhysicalState Physical State (Solution vs. Solid) PhysicalState->TautomericEquilibrium

Caption: Key intrinsic and extrinsic factors that influence the tautomeric equilibrium in pyrazole derivatives.

Analytical Characterization of Tautomers

A multi-pronged analytical approach is often necessary to unambiguously identify and quantify the tautomeric forms of pyrazole and pyrazolone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[1] Both ¹H, ¹³C, and ¹⁵N NMR can provide critical information.

  • ¹³C NMR: The chemical shifts of the C3 and C5 carbons are particularly sensitive to the position of the proton and the nature of the substituents.[1] In cases of rapid tautomeric interconversion on the NMR timescale, averaged signals for C3 and C5 are observed.[1]

  • ¹⁵N NMR: The chemical shifts of the nitrogen atoms are highly indicative of their protonation state and hybridization, making ¹⁵N NMR a direct probe of annular tautomerism.

  • Low-Temperature NMR: By slowing down the proton exchange at low temperatures, it is often possible to observe distinct signals for each tautomer, allowing for their individual characterization and quantification.[6]

Table 1: Representative ¹³C NMR Chemical Shift Differences in Pyrazole Tautomers

Tautomeric PositionTypical ¹³C Chemical Shift Range (ppm)Comments
C3 (protonated N1)Varies with substituentSensitive to the electronic environment.
C5 (unprotonated N2)Varies with substituentOften deshielded compared to C3 in the same tautomer.
C3 (unprotonated N2)Varies with substituentChemical shift will differ from the protonated counterpart.
C5 (protonated N1)Varies with substituentChemical shift will differ from the unprotonated counterpart.

Note: The actual chemical shifts are highly dependent on the specific substituents and solvent.[4]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[4][6] It allows for the precise determination of bond lengths and the location of hydrogen atoms, confirming the protonation state of the nitrogen atoms and the overall molecular geometry.[6] However, it is crucial to remember that the solid-state structure may not be the predominant form in solution.[6]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different tautomers in the gas phase and in solution (using solvent models).[1][3] These calculations can provide insights into the energetic landscape of the tautomeric interconversion and help in the interpretation of experimental data.

Workflow for Tautomer Characterization

G Integrated Workflow for Tautomer Analysis Start Synthesized Pyrazole Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, variable temp.) Start->NMR Xray X-ray Crystallography Start->Xray Computational Computational Modeling (DFT) Start->Computational DataIntegration Data Integration & Analysis NMR->DataIntegration Xray->DataIntegration Computational->DataIntegration Conclusion Definitive Tautomer Assignment (Solution & Solid State) DataIntegration->Conclusion

Caption: A multi-technique workflow for the comprehensive characterization of pyrazole and pyrazolone tautomers.

Implications for Drug Development

The tautomeric state of a pyrazole-containing drug molecule can have profound consequences for its pharmacological profile.

Receptor Binding and Biological Activity

Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns (donor/acceptor sites).[1] This can lead to significant differences in their ability to bind to a biological target. The biologically active tautomer may not be the most stable or abundant form in solution, highlighting the need to consider the entire tautomeric ensemble.

Physicochemical and Pharmacokinetic Properties

Tautomerism can influence a range of properties critical for drug development:

  • Solubility: Different tautomers can have different polarities and abilities to form hydrogen bonds with water, affecting their aqueous solubility.

  • Lipophilicity (LogP/LogD): The distribution of a drug between aqueous and lipid phases can be tautomer-dependent.

  • pKa: The ionization state of a molecule is intrinsically linked to its tautomeric form.

  • Metabolic Stability: The metabolic fate of a drug can be influenced by the accessibility of different sites to metabolic enzymes, which can vary between tautomers.

Experimental Protocols

Protocol for Low-Temperature NMR Analysis of Tautomeric Equilibrium
  • Sample Preparation: Dissolve a precisely weighed amount of the pyrazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube. The choice of solvent should be guided by the solubility of the compound and the desired temperature range.

  • Initial Room Temperature Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature to serve as a baseline.

  • Cooling and Equilibration: Gradually lower the temperature of the NMR probe in increments of 10-20°C. Allow the sample to equilibrate for at least 5-10 minutes at each temperature before acquiring a spectrum.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at each temperature point until the signals for the individual tautomers are resolved (i.e., the exchange rate is slow on the NMR timescale).

  • Quantification: Integrate the signals corresponding to each tautomer in the well-resolved low-temperature spectra to determine their relative populations and calculate the equilibrium constant (KT).

Protocol for Obtaining Single Crystals for X-ray Diffraction
  • Solvent Screening: Screen a variety of solvents with different polarities and boiling points (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane) to find a suitable solvent or solvent system in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a small loop or spatula and mount them on the goniometer of the X-ray diffractometer.

Conclusion

Tautomerism in pyrazole and pyrazolone derivatives is a multifaceted phenomenon with significant implications for their application in drug discovery. A thorough understanding and characterization of the tautomeric behavior of these compounds are not merely academic exercises but essential components of a rational drug design strategy. By employing a combination of advanced analytical techniques and computational methods, researchers can elucidate the tautomeric landscape of their molecules, leading to the development of safer and more effective medicines.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. (2019). National Institutes of Health. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2016). National Institutes of Health. [Link]

  • Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ResearchGate. [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2015). ResearchGate. [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (1992). Royal Society of Chemistry. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2016). MDPI. [Link]

Sources

Methodological & Application

Application Note: Strategic Derivatization of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde for Enhanced Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the architecture of pharmacologically active molecules, renowned for its metabolic stability and versatile binding capabilities.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][4][5] The 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde scaffold, in particular, serves as a highly versatile starting material for generating diverse chemical libraries for biological screening. The presence of a reactive aldehyde group at the 4-position of the pyrazole ring offers a strategic handle for a multitude of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).

This application note provides a detailed guide for the derivatization of this compound, focusing on robust and efficient synthetic protocols. We will delve into the rationale behind key derivatization strategies and provide step-by-step methodologies for synthesizing derivatives with high potential for biological activity. Furthermore, we will outline a general workflow for the subsequent biological screening of the synthesized compounds.

Synthesis of the Core Scaffold: this compound

The Vilsmeier-Haack reaction is a classical and efficient method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[6][7] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring.[3][8]

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

Materials:

  • Substituted acetophenone hydrazone

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF and cool the flask to 0-5 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with constant stirring. The formation of the Vilsmeier reagent is an exothermic reaction. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Dissolve the starting hydrazone (derived from 4-methoxyacetophenone and hydrazine) in a minimal amount of anhydrous DMF.

  • Add the hydrazone solution dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated solution of Na₂CO₃ or a dilute solution of NaOH until the pH is approximately 7-8.

  • The solid product that precipitates out is collected by filtration, washed thoroughly with water, and dried.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Strategic Derivatization for Biological Library Generation

The aldehyde functionality of this compound is a versatile anchor for introducing a wide array of chemical moieties, thereby modulating the compound's physicochemical properties and biological activity. Below are detailed protocols for three high-yield and broadly applicable derivatization strategies.

Strategy 1: Schiff Base Formation - Accessing Diverse Amine Functionalities

The condensation of the pyrazole-4-carbaldehyde with primary amines readily forms Schiff bases (imines). This reaction is a cornerstone of combinatorial chemistry due to the vast commercial availability of primary amines, allowing for the generation of large and diverse libraries.[9][10][11]

Diagram 1: General Workflow for Derivatization and Screening

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening A Starting Material: 1-(4-methoxyphenyl)-1H- pyrazole-4-carbaldehyde B Derivatization Reactions (Schiff Base, Knoevenagel, etc.) A->B Protocol 1-3 C Library of Pyrazole Derivatives B->C D Primary Screening (e.g., Cytotoxicity Assay) C->D Compound Library E Hit Identification D->E Data Analysis F Secondary & Tertiary Assays (e.g., Target-specific assays) E->F G Lead Compound Identification F->G

Caption: Workflow from synthesis to lead identification.

Materials:

  • This compound

  • Various primary amines (anilines, alkylamines, etc.)

  • Ethanol or Methanol (absolute)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 1 equivalent of this compound in absolute ethanol in a round-bottom flask.

  • To this solution, add 1.1 equivalents of the desired primary amine.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Derivative Type Starting Amine Example Expected Biological Activity Reference
Aryl Schiff BaseAnilineAntimicrobial, Anticancer[9][11]
Alkyl Schiff BaseBenzylamineAntifungal[9]
Heterocyclic Schiff Base2-AminopyridineAntimicrobial[10]
Strategy 2: Knoevenagel Condensation - Introducing Michael Acceptors

The Knoevenagel condensation involves the reaction of the aldehyde with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst.[12][13] This reaction introduces an α,β-unsaturated system, a common feature in biologically active compounds that can act as Michael acceptors.[14]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine or Ammonium acetate (catalyst)

  • Ethanol or Toluene

Procedure:

  • In a round-bottom flask, combine 1 equivalent of this compound and 1.1 equivalents of the active methylene compound in ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) or ammonium acetate (0.1 equivalents).

  • Reflux the mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product usually precipitates.

  • Filter the solid product, wash with cold ethanol, and dry.

  • If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, using a hexane-ethyl acetate gradient).

Active Methylene Compound Resulting Functional Group Potential Biological Relevance Reference
MalononitrileDicyanovinylCytotoxicity, Enzyme inhibition[12]
Ethyl CyanoacetateCyanoacrylateAnti-inflammatory[6][14]
Barbituric AcidPyrimidine-fused systemCNS activity, Anticancer[13]
Strategy 3: Synthesis of Pyrazole-based Chalcones - A Gateway to Flavonoid Analogs

Chalcones are α,β-unsaturated ketones that form the central core of a variety of biologically important compounds. Pyrazole-containing chalcones are synthesized via the Claisen-Schmidt condensation of the pyrazole-4-carbaldehyde with an appropriate ketone, typically an acetophenone derivative.[15][16] These chalcones can then be further cyclized to form pyrazoline derivatives.[17][18]

Materials:

  • This compound

  • Substituted acetophenones

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (10-20%)

Procedure:

  • Dissolve 1 equivalent of this compound and 1 equivalent of the substituted acetophenone in ethanol in a flask.

  • Cool the flask in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise with constant stirring.

  • Allow the reaction to stir at room temperature for 4-8 hours. The reaction mixture often turns cloudy or a solid precipitates.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to pH 5-6.

  • Collect the precipitated chalcone by filtration, wash with water until neutral, and dry.

  • Purify the crude chalcone by recrystallization from ethanol.

Diagram 2: Key Derivatization Reactions

G cluster_reactions Derivatization Pathways cluster_products Derivative Classes start This compound CHO schiff Schiff Base Formation + R-NH₂ start:f0->schiff [H⁺] knoevenagel Knoevenagel Condensation + CH₂(CN)₂ start:f0->knoevenagel Base chalcone Claisen-Schmidt Condensation + Ar-CO-CH₃ start:f0->chalcone Base product_schiff Pyrazole Schiff Base CH=N-R schiff->product_schiff product_knoevenagel Pyrazole Dicyanovinyl CH=C(CN)₂ knoevenagel->product_knoevenagel product_chalcone Pyrazole Chalcone CH=CH-CO-Ar chalcone->product_chalcone

Caption: Major derivatization pathways of the core scaffold.

Biological Screening Cascade

Once a library of derivatives has been synthesized and characterized, a tiered approach to biological screening is recommended to efficiently identify promising lead compounds.

Primary Screening: Cytotoxicity Assessment

A primary screen to assess the general cytotoxicity of the synthesized compounds is a crucial first step. This helps in identifying compounds with potential anticancer activity and also flags compounds that may exhibit non-specific toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose.[19][20]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized pyrazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Secondary and Tertiary Screening

Compounds that exhibit interesting activity in the primary screen ("hits") should be advanced to more specific secondary and tertiary assays. The choice of these assays will be guided by the therapeutic area of interest. For example:

  • Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of pathogenic bacteria and fungi.[17][21][22]

  • Anti-inflammatory Screening: Assays to measure the inhibition of inflammatory enzymes like cyclooxygenase (COX-1 and COX-2) or the suppression of pro-inflammatory cytokine production in cell-based models.[1][23]

  • Target-based Screening: If a specific molecular target is hypothesized, such as a particular kinase or enzyme, direct enzymatic assays or cellular assays measuring target engagement can be employed.[24][25]

Conclusion

The this compound scaffold is a powerful platform for the generation of diverse and biologically relevant compound libraries. The synthetic protocols outlined in this application note provide a robust foundation for researchers to create novel pyrazole derivatives through Schiff base formation, Knoevenagel condensation, and chalcone synthesis. A systematic biological screening cascade, starting with general cytotoxicity assays and progressing to more specific functional and target-based assays, will enable the efficient identification of promising lead candidates for further drug development.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and antimicrobial activity of new 4-fromyl pyrazole derivatives drived from galloyl hydrazide. Chemical Methodologies, 2(1), 1-8. URL: [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. URL: [Link]

  • Boutemeur, B., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6489. URL: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. URL: [Link]

  • Gudelis, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1842. URL: [Link]

  • Sławiński, J., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11463. URL: [Link]

  • Al-Abdullah, E. S., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(21), 5048. URL: [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Journal of Applicable Chemistry, 6(2), 296-302. URL: [Link]

  • Rao, V. R., et al. (2022). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Journal of Pharmaceutical Negative Results, 13(3), 642-650. URL: [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis, molecular modeling and biological screening of some pyrazole derivatives as antileishmanial agents. Future Medicinal Chemistry, 10(19), 2251-2270. URL: [Link]

  • Arote, R. B., et al. (2018). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. International Journal of Research in Pharmacy and Science, 8(1), 1-6. URL: [Link]

  • Desai, N. C., et al. (2013). Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol. Chemical Science Transactions, 2(3), 871-876. URL: [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. Future Medicinal Chemistry, 10(19), 2251-2270. URL: [Link]

  • Gudelis, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1842. URL: [Link]

  • Mitrofanova, E. S., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(1), 567. URL: [Link]

  • El-Sharkawy, M. A., et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Journal of the Iranian Chemical Society, 18(10), 2605-2616. URL: [Link]

  • Al-Amiery, A. A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27946-27961. URL: [Link]

  • Göktaş, F. M., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(3), 267-275. URL: [Link]

  • Patel, D. R., et al. (2019). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry, 12(2), 644-655. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. URL: [Link]

  • Singh, A., & Sharma, P. K. (2023). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Journal of Population Therapeutics and Clinical Pharmacology, 30(19), 1184-1202. URL: [Link]

  • Li, Z., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(10), 8343-8352. URL: [Link]

  • Sharma, R., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Journal of Taibah University for Science, 14(1), 1138-1145. URL: [Link]

  • Aslantürk, Ö. S. (2018). Update on in vitro cytotoxicity assays for drug development. In vitro, 54(1), 10-23. URL: [Link]

  • El-Naggar, A. M., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules, 25(11), 2606. URL: [Link]

  • Kumar, V., et al. (2021). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Bioactive Compounds, 17(5), e051120182470. URL: [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. URL: [Link]

  • Al-Omaim, W. S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(9), 2686. URL: [Link]

  • Reddy, T. S., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28833-28843. URL: [Link]

  • Malinauskas, T., et al. (2014). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Chemistry of Heterocyclic Compounds, 50(1), 101-110. URL: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. URL: [Link]

  • Zainab, Z. H. (2023). Synthesis, Characterization and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. Egyptian Journal of Chemistry, 66(1), 221-228. URL: [Link]

  • Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. URL: [Link]

  • Kumar, D., et al. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Bioorganic Chemistry, 88, 102947. URL: [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(21), 6667. URL: [Link]

  • Kumar, A., et al. (2021). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. New Journal of Chemistry, 45(41), 19412-19426. URL: [Link]

  • Tiwari, A., et al. (2021). An Overview on Synthesis and Biological Activity of Chalcone Derived Pyrazolines. ChemistrySelect, 6(45), 12757-12795. URL: [Link]

  • El’chaninov, M. M., et al. (2017). Synthesis and reactions of pyrazole-4-carbaldehydes. Russian Chemical Bulletin, 66(11), 2133-2140. URL: [Link]

  • Patil, S. A., et al. (2012). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Organic Preparations and Procedures International, 44(6), 554-558. URL: [Link]

  • Kumar, D., et al. (2019). Microwave Assisted Synthesis of Novel Schiff Bases of Pyrazolyl Carbaldehyde and Triazole in PEG-400. Polycyclic Aromatic Compounds, 39(5), 441-447. URL: [Link]

  • Kallur, G. G., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-6. URL: [Link]

  • Adan, A., et al. (2016). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Current Pharmaceutical Design, 22(20), 3044-3055. URL: [Link]

  • Al-Mulla, A. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Journal of Drug and Pharmaceutical Science, 6(1), 1-10. URL: [Link]

  • Al-Warhi, T., et al. (2020). Recent applications of the Wittig reaction in alkaloid synthesis. In Studies in Natural Products Chemistry (Vol. 66, pp. 293-323). Elsevier. URL: [Link]

Sources

Application Notes and Protocols: Vilsmeier-Haack Formylation of N-Arylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Formylating N-Arylpyrazoles

The N-arylpyrazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of a formyl group (-CHO) into this privileged heterocyclic system via the Vilsmeier-Haack reaction is a pivotal synthetic transformation. This aldehyde functionality serves as a versatile chemical handle, enabling a wide array of subsequent modifications such as the construction of larger, more complex molecular architectures through condensations, oxidations, reductions, and carbon-carbon bond-forming reactions.

The Vilsmeier-Haack reaction is an efficient and generally mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[2] For N-arylpyrazoles, this reaction offers a direct and regioselective route to pyrazole-4-carbaldehydes, which are key intermediates in the synthesis of diverse bioactive molecules.

This document provides a detailed protocol for the Vilsmeier-Haack formylation of N-arylpyrazoles, grounded in established literature. It delves into the mechanistic underpinnings of the reaction, explains the rationale behind the experimental design, and offers practical guidance for successful execution and troubleshooting.

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the pyrazole ring.[3]

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a tertiary amide, acts as a nucleophile and attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloromethyliminium salt, also known as the Vilsmeier reagent.[2] The preparation of the Vilsmeier reagent is typically conducted at low temperatures (e.g., 0 °C) to control its reactivity and prevent potential side reactions.[1]

  • Electrophilic Aromatic Substitution: The N-arylpyrazole, being an electron-rich heterocycle, then attacks the electrophilic carbon of the Vilsmeier reagent. The pyrazole ring's electronic properties dictate the regioselectivity of this attack. The combined electron-withdrawing effect of the two nitrogen atoms reduces the electron density at the C-3 and C-5 positions, making the C-4 position the most nucleophilic and thus the primary site of electrophilic attack.[4]

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final pyrazole-4-carbaldehyde.[5]

The overall transformation is depicted in the following workflow diagram.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_Reagent Nucleophilic attack POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate N_Arylpyrazole N-Arylpyrazole N_Arylpyrazole->Iminium_Intermediate Electrophilic attack at C-4 Final_Product N-Arylpyrazole-4-carbaldehyde Iminium_Intermediate->Final_Product H2O H₂O (Work-up) H2O->Final_Product Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) Start->Reagent_Prep Substrate_Add Add N-Arylpyrazole (in DMF) Reagent_Prep->Substrate_Add Reaction Heat Reaction Mixture (e.g., 120°C, monitor by TLC) Substrate_Add->Reaction Quench Quench with Ice and Saturated NaHCO₃ Reaction->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry with MgSO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Column Chromatography Evaporate->Purify End Obtain Pure Product Purify->End

Sources

Application Notes & Protocols: Pyrazole Aldehydes in Fluorescent Sensor Preparation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Aldehyde Scaffold - A Versatile Platform for Fluorescent Sensing

In the dynamic fields of chemical biology and diagnostics, the demand for precise, sensitive, and real-time detection of specific analytes is paramount. Fluorescent chemosensors have emerged as indispensable tools, offering high sensitivity and the ability to visualize analytes in complex biological systems.[1] Among the vast array of heterocyclic scaffolds used in probe design, pyrazole derivatives are exceptionally promising due to their high synthetic versatility, robust structural diversity, and valuable electronic properties.[2]

The pyrazole aldehyde, specifically, serves as a powerful and versatile building block. Its aldehyde functional group is a reactive handle for facile synthetic modification, allowing for the strategic attachment of various recognition units (receptors) and modulation of the molecule's photophysical properties. The pyrazole ring itself acts as a stable, electron-rich core that can be integrated into larger conjugated systems to create novel fluorophores.[3] These probes are engineered to detect a wide range of targets, including physiologically important metal ions (e.g., Zn²⁺, Fe³⁺), anions, and changes in intracellular conditions like pH.[1][4][5]

This guide provides an in-depth exploration of the design principles, synthesis, and application of pyrazole aldehyde-based fluorescent sensors, intended to equip researchers with the foundational knowledge and practical protocols to develop and utilize these powerful analytical tools.

Core Principles of Sensor Design: A Mechanistic Perspective

A fluorescent sensor is not merely a dye; it is an intelligently designed molecule typically composed of a fluorophore (the signaling unit) and a receptor (the recognition unit). The aldehyde group on the pyrazole core is often the key linkage point for integrating these two components. The sensor's function hinges on a detectable change in the fluorophore's emission upon the receptor binding to a specific analyte. This change is governed by several photophysical mechanisms.

Key Signaling Mechanisms

Understanding the underlying mechanism is critical for rational sensor design. The choice of pyrazole substitution and receptor chemistry dictates which mechanism will be dominant.

  • Photoinduced Electron Transfer (PeT): This is one of the most common mechanisms for "turn-on" sensors.[6] In the "off" state (no analyte), the receptor has a lone pair of electrons with an appropriate oxidation potential. Upon excitation of the fluorophore, an electron from the receptor is transferred to the excited fluorophore, quenching its fluorescence. When the analyte (e.g., a metal ion) binds to the receptor, it engages the lone pair, lowering its energy and increasing the oxidation potential. This prevents the electron transfer, thereby "turning on" the fluorescence.[5][7]

PET_Mechanism cluster_off Sensor 'OFF' State (No Analyte) cluster_on Sensor 'ON' State (Analyte Bound) Fluorophore_off Fluorophore Receptor_off Receptor (with lone pair) Fluorophore_off->Receptor_off PeT (e⁻ transfer) Quenching Fluorescence Quenched Excitation_off Light (hν) Excitation_off->Fluorophore_off Excitation Fluorophore_on Fluorophore Fluorescence_on Fluorescence Emitted Fluorophore_on->Fluorescence_on Emission Receptor_on Receptor-Analyte Complex Receptor_on->Fluorophore_on PeT Blocked Excitation_on Light (hν) Excitation_on->Fluorophore_on Excitation Analyte Analyte Analyte->Receptor_on Binding

Caption: Photoinduced Electron Transfer (PeT) "Turn-On" Mechanism.

  • Intramolecular Charge Transfer (ICT): ICT occurs in molecules with electron-donating (D) and electron-accepting (A) groups connected by a conjugated system.[8] Upon excitation, electron density moves from the donor to the acceptor, creating a highly polar excited state. The emission properties of ICT fluorophores are highly sensitive to their local environment. Analyte binding can alter the donor or acceptor strength, leading to significant shifts in the emission wavelength (color) or intensity.[9] For example, protonation of a donor amine group can inhibit ICT, causing a blue-shift in fluorescence.

ICT_Mechanism cluster_state1 State 1: Low Polarity / No Analyte cluster_state2 State 2: High Polarity / Analyte Interaction GS1 Ground State (D-π-A) ES1 Excited State (LE) GS1->ES1 Local Excitation GS2 Ground State (D-π-A) GS1->GS2 Analyte Binding or Polarity Change Emission1 Emission 1 (e.g., Blue) ES1->Emission1 Fluorescence Excitation1 Light (hν) Excitation1->GS1 Excitation ES2 Excited State (ICT) GS2->ES2 Charge Transfer Emission2 Emission 2 (e.g., Green) ES2->Emission2 Fluorescence Excitation2 Light (hν) Excitation2->GS2 Excitation

Caption: Intramolecular Charge Transfer (ICT) Sensing Mechanism.

Synthetic Strategies: From Building Block to Functional Sensor

The construction of a pyrazole aldehyde-based sensor typically involves two key stages: synthesis of the core pyrazole aldehyde scaffold and its subsequent functionalization to install the receptor.

Synthesis of the Pyrazole Aldehyde Core: The Vilsmeier-Haack Reaction

A cornerstone reaction for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack formylation.[10] This reaction introduces a formyl (-CHO) group onto an electron-rich heterocyclic ring, such as a pyrazole.[11] The Vilsmeier reagent, a chloroiminium salt, is typically pre-formed by reacting a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[10][12]

Causality: The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent. The reaction reliably installs the aldehyde at the C4 position, providing a synthetically accessible and predictable starting point for sensor development.[11]

Protocol 1: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack procedures for pyrazoles.[13][14]

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 4 eq.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C, during which the viscous, white Vilsmeier reagent will form.

  • Substrate Addition: Dissolve 1,3-diphenyl-1H-pyrazole (1 eq.) in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (~200 g).

  • Neutralization: Carefully neutralize the acidic solution by adding a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8. A precipitate should form.

  • Isolation & Purification: Filter the crude product using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum. The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure pyrazole aldehyde.

  • Characterization: Confirm the structure using ¹H NMR (expect a singlet for the aldehyde proton ~9.8-10.0 ppm), ¹³C NMR, and mass spectrometry.

Sensor Elaboration: Schiff Base Condensation

With the pyrazole aldehyde in hand, the receptor can be installed. A common and efficient method is through Schiff base condensation, forming an imine (-C=N-) linkage.[15][16] This reaction is a simple condensation between the aldehyde and a primary amine.

Causality: The primary amine of the chosen receptor molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole aldehyde. The resulting imine nitrogen and other heteroatoms in the receptor can then act as the coordination site for the target analyte (e.g., a metal ion).

Application Protocol: A "Turn-On" Fluorescent Sensor for Zn²⁺

This section details the preparation and use of a representative sensor for zinc ions (Zn²⁺), a crucial element in many biological processes.[4] The sensor (PZ-Zn) is synthesized by condensing a pyrazole aldehyde with an amine-containing receptor designed to chelate Zn²⁺ and operate via a PeT mechanism.

Synthesis of the Zn²⁺ Sensor (PZ-Zn)

Protocol 2: Schiff Base Condensation to Form PZ-Zn

  • Dissolution: Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 eq., from Protocol 1) in absolute ethanol in a round-bottom flask.

  • Receptor Addition: Add an equimolar amount (1 eq.) of 2-(aminomethyl)pyridine to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde spot disappears.

  • Isolation: Cool the reaction mixture to room temperature. A yellow precipitate of the Schiff base product should form. If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Characterization: Confirm the structure via ¹H NMR (disappearance of the aldehyde proton and appearance of the imine proton signal ~8.5-8.9 ppm), ¹³C NMR, and HRMS.

Experimental Workflow for Fluorescence Titration

This protocol outlines the steps to validate the sensor's response to Zn²⁺.

Workflow_Titration prep 1. Stock Solution Preparation cuvette 2. Sample Preparation in Cuvette prep->cuvette spectro 3. Spectrometer Measurement cuvette->spectro Record initial spectrum titrate 4. Analyte Titration (Add Zn²⁺ aliquots) spectro->titrate data 5. Data Plotting (Intensity vs. [Zn²⁺]) spectro->data titrate->spectro Repeat measurement after each addition calc 6. LoD Calculation data->calc

Sources

Application Notes & Protocols: Evaluating the Anti-inflammatory Activity of Substituted Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Inflammation Research

Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation underpins a multitude of diseases, including arthritis, inflammatory bowel disease, and cardiovascular conditions.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry.[1] Among the heterocyclic compounds that have garnered significant attention, the pyrazole nucleus is a well-established pharmacophore.[1][2] Its prominence is exemplified by the market success of drugs like Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which features a substituted pyrazole core.[3][4][5]

Substituted pyrazole aldehydes, specifically, represent a versatile class of intermediates and active compounds. The aldehyde functional group serves as a synthetic handle for creating diverse derivatives, such as hydrazones and chalcones, allowing for extensive structure-activity relationship (SAR) studies.[1][6] This guide provides a comprehensive overview of the synthesis and detailed protocols for evaluating the anti-inflammatory potential of this promising class of molecules, intended for researchers in drug discovery and pharmacology.

Section 1: Synthesis of Substituted Pyrazole Aldehydes

A cornerstone of investigating these compounds is a robust synthetic strategy. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of activated aromatic and heterocyclic rings, including pyrazoles, to produce the target pyrazole-4-carbaldehydes.[7][8][9][10]

Principle of the Vilsmeier-Haack Reaction

This reaction involves the formylation of an electron-rich nucleophile using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium cation attacks the pyrazole ring, leading to the formation of an aldehyde after hydrolysis. This method is particularly effective for synthesizing 4-formylpyrazoles from hydrazone precursors.[10]

Protocol 1.1: General Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes

From a Senior Scientist's perspective, the key to this synthesis is the careful control of temperature during the formation of the Vilsmeier reagent and the subsequent reaction. An uncontrolled exotherm can lead to side products and reduced yields.

Materials:

  • Appropriately substituted phenylhydrazone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Ice bath

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice bath to 0-5 °C. Add POCl₃ dropwise with constant stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Reaction with Hydrazone: Dissolve the starting phenylhydrazone in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent.

  • Cyclization and Formylation: After the addition is complete, slowly raise the temperature of the reaction mixture to 80-90 °C and reflux for 4-6 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice. Cautiously neutralize the mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases. This step is critical and must be performed slowly to control the exothermic reaction.

  • Extraction and Purification: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure substituted pyrazole aldehyde.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.[8]

Section 2: In Vitro Evaluation of Anti-inflammatory Activity

The initial screening of novel compounds relies on robust and reproducible in vitro assays. These assays provide crucial data on the compound's mechanism of action, potency, and selectivity. The primary targets for many anti-inflammatory drugs are the enzymes and pathways involved in the production of inflammatory mediators like prostaglandins and nitric oxide.[11][12]

Workflow for In Vitro Screening

Caption: High-level workflow for in vitro screening of pyrazole aldehydes.

Protocol 2.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Principle: This assay quantifies the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by the COX-1 and COX-2 isozymes.[11] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[13] A high selectivity for COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects.[3][11]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (substituted pyrazole aldehydes) dissolved in DMSO

  • Reference drugs: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective inhibitor)

  • Reaction buffer (e.g., Tris-HCl)

  • PGE₂ ELISA kit

Procedure:

  • Preparation: Prepare a series of dilutions of the test compounds and reference drugs in DMSO. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, the appropriate enzyme (COX-1 or COX-2), and the test compound or reference drug at various concentrations. Incubate for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Stop Reaction: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantify PGE₂: Measure the concentration of PGE₂ produced in each well using a competitive PGE₂ ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

    • Calculate the COX-2 Selectivity Index (SI) as follows: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.[11]

Protocol 2.2: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Principle: Bacterial lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS).[12][14] This assay measures the ability of test compounds to suppress this inflammatory response by quantifying the amount of nitrite (a stable breakdown product of NO) in the cell culture supernatant.[15][16]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM culture medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent (for nitrite determination)

  • Sodium nitrite standard solution

  • MTT or similar viability assay kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[12][15]

  • Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using the sodium nitrite standard solution.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percent inhibition of NO production relative to the LPS-only treated cells.

    • Calculate the IC₅₀ value for NO inhibition.

  • Cytotoxicity Assay: Concurrently, perform an MTT assay on the remaining cells in the original plate to ensure that the observed inhibition of NO production is not due to compound-induced cell death. This is a critical self-validating step.

Section 3: In Vivo Evaluation of Anti-inflammatory Activity

Promising candidates from in vitro screens must be validated in a living system. The carrageenan-induced paw edema model is a classic and highly reproducible acute inflammation assay used for the preliminary in vivo evaluation of NSAIDs.[17][18]

Mechanism of Carrageenan-Induced Edema

The inflammatory response induced by carrageenan is biphasic. The early phase (first 1-2 hours) involves the release of histamine and serotonin. The late phase (3-5 hours) is primarily mediated by the production of prostaglandins, which is dependent on COX-2 activity.[17][19] Therefore, inhibition of edema in the late phase suggests a mechanism involving prostaglandin synthesis inhibition.

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

Principle: This model assesses the ability of a test compound to reduce acute inflammation induced by the injection of carrageenan, a phlogistic agent, into the sub-plantar tissue of a rat's paw.[20][21] The degree of swelling (edema) is measured over time.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compounds (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug: Indomethacin or Celecoxib (10 mg/kg)

  • Plebthysmometer or digital calipers for measuring paw volume/thickness

Procedure:

  • Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6): Vehicle Control, Reference Drug, and Test Compound groups (at least 2-3 doses).

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds, reference drug, or vehicle to the respective groups via oral gavage (p.o.) or intraperitoneal injection (i.p.).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[20]

  • Edema Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[20]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vt - V₀ .

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour or 4-hour mark, using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Data Presentation: Sample In Vivo Results
Treatment GroupDose (mg/kg)Paw Edema Volume at 3h (mL) ± SEM% Inhibition
Vehicle Control-0.85 ± 0.06-
Indomethacin100.38 ± 0.04 55.3
Pyrazole Aldehyde X100.51 ± 0.05**40.0
Pyrazole Aldehyde X300.35 ± 0.0358.8
Pyrazole Aldehyde Y300.62 ± 0.0727.1
Note: Data is hypothetical for illustrative purposes. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001.

Section 4: Structure-Activity Relationship (SAR) and Mechanistic Insights

The ultimate goal is to connect the chemical structure of the pyrazole aldehydes to their biological activity.

Key Structural Features for COX-2 Selectivity

Drawing parallels from the well-studied diarylpyrazole structure of Celecoxib, certain structural features are critical for potent and selective COX-2 inhibition.[5][13]

  • N1-Phenyl Substitution: The substituent on the N1 position of the pyrazole ring is crucial. A para-sulfonamide (SO₂NH₂) or methylsulfone (SO₂Me) group on this phenyl ring is known to be essential for high COX-2 selectivity.[11] This group can form hydrogen bonds with key amino acid residues (like His90 and Arg513) within the distinct side pocket of the COX-2 active site.[11]

  • C3 and C5 Substituents: The nature of the groups at the C3 and C5 positions influences the compound's overall potency and physicochemical properties, such as lipophilicity, which can affect target binding and bioavailability.[17]

  • The Aldehyde Group: The 4-formyl group itself can be a point of interaction or, more commonly, a synthetic precursor. Converting the aldehyde to other functional groups (e.g., hydrazones, oximes) can dramatically alter the activity and provides a rich avenue for SAR exploration.

Proposed Mechanism of Action

Inflammatory_Pathway cluster_0 Stimulus cluster_1 Cellular Response cluster_2 Mediator Production cluster_3 Inhibition Point LPS Inflammatory Stimulus (e.g., LPS) Membrane Cell Membrane Phospholipids LPS->Membrane iNOS iNOS Induction LPS->iNOS AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGE2) COX->PGs NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation PGs->Inflammation NO->Inflammation Inhibitor Substituted Pyrazole Aldehydes Inhibitor->COX Inhibitor->iNOS

Caption: Inhibition of key pro-inflammatory pathways by pyrazole compounds.

The primary anti-inflammatory mechanism for many pyrazole derivatives is the inhibition of COX enzymes, particularly the inducible COX-2 isoform.[4][22] By blocking COX-2, these compounds prevent the conversion of arachidonic acid into pro-inflammatory prostaglandins, thereby reducing pain, fever, and edema.[17] Additionally, the ability of these compounds to inhibit NO production in LPS-stimulated macrophages suggests they may also interfere with the iNOS pathway, providing a dual mechanism for their anti-inflammatory effects.[23][24]

References

  • Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies. (2019). ResearchGate. Available at: [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. Available at: [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). PubMed. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PubMed Central. Available at: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PubMed Central. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Available at: [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). Bibliomed. Available at: [Link]

  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. (n.d.). PubMed. Available at: [Link]

  • In vitro anti-inflammatory activity data (NO scavenging). (n.d.). ResearchGate. Available at: [Link]

  • (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2025). ResearchGate. Available at: [Link]

  • Synthesis and anti-inflammatory activity of celecoxib like compounds. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed Central. Available at: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Available at: [Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. Available at: [Link]

  • Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. (2021). National Institutes of Health. Available at: [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PubMed Central. Available at: [Link]

  • 2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Available at: [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. Available at: [Link]

  • Synthesis and anti-inflammatory activity of celecoxib like compounds. (n.d.). PubMed. Available at: [Link]

  • Celecoxib. (n.d.). Wikipedia. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Available at: [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). ResearchGate. Available at: [Link]

  • Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. (n.d.). MDPI. Available at: [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). National Institutes of Health. Available at: [Link]

  • Lipopolysaccharide (LPS)-induced nitric oxide (NO) production and... (n.d.). ResearchGate. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Available at: [Link]

  • Enhancement of lipopolysaccharide-induced nitric oxide and interleukin-6 production by PEGylated gold nanoparticles in RAW264.7 cells. (n.d.). Nanoscale. Available at: [Link]

  • Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds. (2022). PubMed. Available at: [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. Available at: [Link]

  • Carrageenan-induced inflammation assay, paw diameter in... (n.d.). ResearchGate. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Brieflands. Available at: [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Available at: [Link]

Sources

Application Note & Protocol: Synthesis of Bio-active Chalcones from 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole-Chalcone Hybrids

In the landscape of modern medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules is a cornerstone strategy for developing novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Pyrazole and chalcone scaffolds are two such privileged structures. The pyrazole ring, a five-membered nitrogen-containing heterocycle, is a key moiety in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and various anti-cancer kinase inhibitors[1][2]. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are naturally occurring precursors to flavonoids and exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and antitumor properties[3][4].

The strategic combination of these two scaffolds results in pyrazole-chalcone hybrids, a class of compounds that has garnered significant interest. These molecules integrate the potent biological activities of their parent moieties, leading to promising lead compounds in drug discovery[5][6]. This guide provides a detailed, field-proven protocol for the synthesis of these valuable compounds, starting from 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. We will focus on the Claisen-Schmidt condensation, a robust and versatile reaction for forming the core chalcone structure.

The Underlying Chemistry: Claisen-Schmidt Condensation

The synthesis of chalcones is most commonly achieved through a base-catalyzed aldol condensation between an aromatic aldehyde and an acetophenone derivative, a reaction known as the Claisen-Schmidt condensation.

Mechanism Rationale: The reaction proceeds in several distinct steps, initiated by a base (in our protocol, sodium hydroxide):

  • Enolate Formation: The base abstracts an acidic α-proton from the acetophenone (the ketone component), forming a resonance-stabilized enolate ion. This is the critical nucleophile in the reaction.

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water), yielding a β-hydroxy ketone, also known as an aldol adduct.

  • Dehydration: Under the basic reaction conditions, the proton α- to the carbonyl group is abstracted, forming an enolate. This is followed by the elimination of a hydroxide ion, leading to the formation of a stable, conjugated α,β-unsaturated ketone—the chalcone. This final dehydration step is thermodynamically driven by the formation of the extended π-conjugated system.

The choice of a "green" solvent like Poly(ethylene glycol) (PEG-400) is advantageous as it is non-toxic, recyclable, and its miscibility with water simplifies product workup[1].

Experimental Workflow Overview

The overall process, from starting materials to purified product, follows a logical and straightforward sequence. This ensures reproducibility and high purity of the final compounds.

G reagents Reactant Weighing (Pyrazole Aldehyde & Acetophenone) setup Reaction Setup (Dissolve in PEG-400) reagents->setup 1.0 mmol each catalyst Catalyst Addition (Aqueous NaOH) setup->catalyst Add slowly reaction Stirring at Room Temp (Monitor by TLC) catalyst->reaction 2-3 hours workup Reaction Quench (Pour into Ice Water) reaction->workup Upon completion filtration Product Isolation (Vacuum Filtration & Washing) workup->filtration Precipitate forms purification Purification (Recrystallization from Ethanol) filtration->purification Crude product analysis Characterization (NMR, IR, MS) purification->analysis Pure Chalcone

Caption: Experimental workflow for pyrazole-chalcone synthesis.

Detailed Synthesis Protocol

This protocol is adapted from established green chemistry methodologies for the synthesis of pyrazole-based chalcones[1].

Materials & Reagents:

  • This compound (1.0 mmol, 216.22 g/mol )

  • Substituted Acetophenone (e.g., Acetophenone, 4-Chloroacetophenone, 4-Methylacetophenone) (1.0 mmol)

  • Poly(ethylene glycol) (PEG-400) (10 mL)

  • Sodium Hydroxide (NaOH), 20% aqueous solution (1 mL)

  • Deionized Water (for workup)

  • Ethanol (for recrystallization)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Step-by-Step Procedure:

  • Reactant Preparation: In a 50 mL round-bottom flask, combine this compound (1.0 mmol) and the selected substituted acetophenone (1.0 mmol).

  • Reaction Setup: Add 10 mL of PEG-400 to the flask. Place a magnetic stir bar in the flask and stir the mixture at room temperature until all solids are completely dissolved.

    • Scientist's Note: PEG-400 acts as a benign and efficient reaction medium, promoting the reaction while being easy to remove during workup due to its water solubility[1].

  • Catalyst Addition: Slowly add 1 mL of a 20% aqueous sodium hydroxide solution dropwise to the stirring reaction mixture. A color change is typically observed as the reaction initiates.

    • Rationale: The strong base (NaOH) is essential for deprotonating the acetophenone to form the nucleophilic enolate, which initiates the condensation[4]. Slow addition prevents unwanted side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The consumption of the starting aldehyde is a key indicator of completion.

  • Product Precipitation (Workup): Once the reaction is complete, pour the reaction mixture slowly into a beaker containing approximately 100 mL of ice-cold water. Stir vigorously. A solid precipitate of the crude chalcone product will form[1].

    • Rationale: The chalcone product is typically insoluble in water. Pouring the mixture into water causes the product to precipitate out, while the water-miscible PEG-400 and NaOH remain in the aqueous phase.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water (3 x 20 mL) to remove any residual PEG-400 and NaOH.

  • Drying: Dry the collected crude product either in a desiccator or a low-temperature oven.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure pyrazole-chalcone derivative[1]. Filter the purified crystals and dry them completely.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Expected Results & Characterization

The reaction is expected to produce the target chalcones in good to excellent yields, contingent on the specific acetophenone used. Electron-donating or withdrawing groups on the acetophenone ring can influence reaction time and yield.

Table 1: Representative Chalcone Derivatives and Expected Yields (Note: Yields are estimates based on analogous reactions reported in the literature[1])

Product IDAcetophenone ReactantR GroupExpected Yield (%)
PC-H AcetophenoneH85-92%
PC-Cl 4-Chloroacetophenone4-Cl88-95%
PC-Me 4-Methylacetophenone4-CH₃82-90%
PC-OMe 4-Methoxyacetophenone4-OCH₃80-88%

Self-Validating Spectroscopic Data:

A successful synthesis can be validated by characteristic spectroscopic signals. Based on similar structures, the following data can be expected[1]:

  • ¹H NMR (in CDCl₃):

    • The two vinylic protons of the chalcone bridge (-CH=CH-) will appear as two distinct doublets, typically in the range of δ 6.8-7.9 ppm, with a large coupling constant (J ≈ 15-16 Hz) confirming the trans configuration[4].

    • Aromatic protons will resonate in the δ 6.8-8.0 ppm range.

    • A characteristic singlet for the C5-proton of the pyrazole ring is expected at a downfield shift, around δ 8.2-8.4 ppm[1].

    • The methoxy protons (-OCH₃) on the pyrazole's phenyl ring will appear as a singlet around δ 3.8-3.9 ppm.

  • ¹³C NMR (in CDCl₃):

    • The carbonyl carbon (C=O) signal will be present in the δ 185-195 ppm region.

    • The pyrazole ring carbons will show characteristic signals, with the C4 carbon appearing around δ 103-110 ppm[1].

  • IR (KBr, cm⁻¹):

    • A strong absorption band for the conjugated carbonyl group (C=O) stretch around 1650-1670 cm⁻¹.

    • A band for the C=C double bond stretch of the enone system around 1590-1610 cm⁻¹.

Reaction Mechanism Diagram

The following diagram illustrates the base-catalyzed Claisen-Schmidt condensation mechanism.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Dehydration A Acetophenone Enolate Enolate (Nucleophile) A->Enolate Base Abstraction OH ⁻OH H2O H₂O Enolate_ref Enolate H2O_ref H₂O Aldehyde Pyrazole Aldehyde (Electrophile) Alkoxide Alkoxide Intermediate Alkoxide_ref Alkoxide Enolate_ref->Alkoxide Attack on Carbonyl Adduct β-Hydroxy Ketone Chalcone Final Chalcone (Conjugated System) Adduct->Chalcone -H₂O (Dehydration) Alkoxide_ref->Adduct Protonation

Caption: Mechanism of the Claisen-Schmidt condensation.

Conclusion

This protocol outlines a reliable, efficient, and environmentally conscious method for synthesizing pyrazole-chalcone derivatives from this compound. The Claisen-Schmidt condensation in PEG-400 is a robust reaction that provides high yields and simplifies purification. The resulting compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential as anti-inflammatory, anticancer, and antioxidant agents[5][6][7]. By following this detailed guide and utilizing the provided characterization benchmarks, researchers can confidently synthesize and validate this important class of bioactive molecules.

References

  • Ghate, S. M., & Kulkarni, M. V. (2022). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Journal of Pharmaceutical Negative Results, 13(3), 569-577. [Link]

  • Zainab, I. H. (2024). Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. IOP Conference Series: Earth and Environmental Science, 1295(1), 012028. [Link]

  • Gomaa, H. A. M., & El-Sayed, M. A. A. (2018). Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents. Medicinal Chemistry Research, 27(6), 1644-1657. [Link]

  • Grigalavičienė, D., et al. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules, 27(12), 3723. [Link]

  • Singh, P., et al. (2018). Fly ash to solid base catalyst: Synthesis, characterization and catalytic application. Journal of the Taiwan Institute of Chemical Engineers, 82, 147-156. [Link]

  • Patel, N. B., & Patel, J. C. (2011). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Der Pharma Chemica, 3(6), 429-436. [Link]

  • Grigalavičienė, D., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(1), M1561. [Link]

  • Gomaa, M. A. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4983. [Link]

  • Kumar, A., et al. (2025). Hybrid chalcone-pyrazoline derivatives: synthesis and in silico evaluation for anticancer potential. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2561464. [Link]

  • Datusalia, A. K., et al. (2021). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. Scientific Reports, 11(1), 16298. [Link]

  • Park, S., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife, 13, RP95989. [Link]

  • Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345. [Link]

  • Sonwane, S. K., et al. (2010). Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 22(5), 3935-3942. [Link]

  • Al-Ostath, R. A., et al. (2023). Solvent-Free Synthesis of Chalcones. ResearchGate. [Link]

  • Fadda, A. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 14(12), 895-911. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack (V-H) formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this powerful reaction to introduce formyl groups onto the pyrazole scaffold, a critical step in the synthesis of many pharmaceutical intermediates. Here, we move beyond simple protocols to address the nuanced challenges and unexpected outcomes you may encounter in the lab. Our approach is rooted in a deep understanding of the reaction mechanism and extensive hands-on experience.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrazoles?

The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2] This combination generates a chloroiminium ion (the Vilsmeier reagent), which is the active electrophile.

For pyrazoles, this reaction is particularly valuable. The pyrazole ring system, while aromatic, has specific electronic characteristics. The two nitrogen atoms influence the electron density of the ring carbons, making the C-4 position the most electron-rich and thus highly susceptible to electrophilic attack.[3] This inherent reactivity leads to a highly regioselective formylation, almost exclusively yielding pyrazole-4-carbaldehydes, which are versatile building blocks in medicinal chemistry.[1][4]

Q2: I'm setting up the reaction for the first time. What is a reliable, general protocol?

A robust starting point for the formylation of a substituted pyrazole is as follows. This protocol is a synthesis of common procedures and should be optimized for your specific substrate.

Experimental Protocol: General Vilsmeier-Haack Formylation of a Pyrazole

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent and Reagent)

  • Phosphorus Oxychloride (POCl₃) (1.5 - 4.0 eq)

  • Dichloromethane (DCM) or Chloroform (for extraction)

  • Saturated Sodium Bicarbonate Solution or Sodium Carbonate (solid)

  • Crushed Ice / Ice Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF.

    • Cool the DMF in an ice-salt bath to 0 °C (or lower, to -10 °C, for better control).[1]

    • Slowly add POCl₃ (1.5 - 4.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The formation of a viscous, white to pale-yellow solid or slurry indicates the formation of the Vilsmeier reagent.[1]

    • Stir the mixture at 0 °C for an additional 15-30 minutes after the addition is complete.

  • Formylation Reaction:

    • Dissolve the pyrazole substrate (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and then heat to the desired temperature (typically between 70-120 °C).[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis:

    • Once the reaction is complete (as indicated by TLC, showing consumption of the starting material), cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a large excess of crushed ice or into vigorously stirred ice-cold water. This step is highly exothermic and hydrolyzes the intermediate iminium salt.

    • Neutralize the acidic solution by slowly adding a base, such as solid sodium carbonate or a saturated solution of sodium bicarbonate, until the pH is > 8-10.[1] This will precipitate the crude product.

    • Stir the mixture for 30-60 minutes to ensure complete hydrolysis and precipitation.

  • Isolation and Purification:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.

    • If the product is an oil or remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., DCM, Chloroform, or Ethyl Acetate) (3 x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: No reaction or very low conversion of starting material.

This is the most common issue, particularly with pyrazoles bearing electron-withdrawing groups (EWGs) or bulky substituents.

Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. EWGs (like -NO₂, -CF₃, or even some aromatic substituents) deactivate the pyrazole ring, making it less nucleophilic and therefore less reactive towards the Vilsmeier reagent.[4] Low temperatures can also be insufficient to overcome the activation energy barrier for these less reactive substrates.[4]

Solutions:

  • Increase Reaction Temperature: This is the most effective first step. While some activated pyrazoles react at room temperature or 70 °C, deactivated substrates often require higher temperatures. Successful formylations have been reported at temperatures as high as 120 °C.[4] One study noted that a reaction failed at 70°C but proceeded to give a 55% yield when heated to 120°C.[4]

  • Increase Reagent Stoichiometry: Using a larger excess of the Vilsmeier reagent can drive the equilibrium towards the product.

    • Increase the equivalents of POCl₃. Some protocols have used up to 10 equivalents of POCl₃ to improve yields for challenging substrates.[3]

    • Increase the amount of DMF. Using a 5-fold excess of DMF along with a 2-fold excess of POCl₃ has been shown to significantly improve yields compared to smaller excesses.[4]

  • Verify Reagent Quality: Ensure that the DMF is anhydrous. Water will quench the Vilsmeier reagent. POCl₃ should be fresh and colorless; aged, yellow POCl₃ may have lower reactivity.

ConditionTemperaturePOCl₃ (eq.)DMF (eq.)Result
Initial Trial 70 °C2.02.0No Product Observed[4]
Optimized 1 120 °C2.02.032% Yield[4]
Optimized 2 120 °C2.05.055% Yield[4]
Optimized 3 Reflux10.0Solvent90% Yield (from 60%)[3]
A summary of optimization strategies for a low-reactivity pyrazole substrate.
Issue 2: Formation of unexpected byproducts.

Besides the desired 4-formylpyrazole, other products may appear on your TLC or in your NMR spectrum.

Causality & Solutions:

  • Chlorination: If your pyrazole has other reactive functional groups, such as a hydroxyl group, it can be converted to a chloride by POCl₃. For instance, a 2-hydroxyethyl substituent can be converted to a 2-chloroethyl group.[4]

    • Solution: Protect the sensitive functional group before the V-H reaction. If this is not feasible, be prepared to isolate the chlorinated product.

  • Hydroxymethylation: Prolonged heating of DMF can cause slight decomposition to generate traces of formaldehyde. This can lead to a competing hydroxymethylation reaction at the C-4 position.[4]

    • Solution: Minimize reaction time once the starting material is consumed. Use the lowest effective temperature to reduce the rate of DMF decomposition.

  • Dealkylation: Bulky groups, particularly N-tert-butyl substituents, can be cleaved under the acidic and high-temperature conditions of the reaction, leading to an N-H pyrazole.[4]

    • Solution: If dealkylation is a problem, consider using a more robust N-substituent or explore alternative formylation methods that do not require such harsh conditions.

  • Reactions at other Substituents: Substituents with reactive sites, such as a chloroethyl group, can undergo elimination to form a vinyl group, which may then be subsequently formylated.[4]

    • Solution: This highlights the importance of thorough characterization (NMR, MS) of all isolated products to understand the complete reaction pathway.

Visualizing the Process

The Vilsmeier-Haack Mechanism on Pyrazole

The reaction proceeds via the formation of the Vilsmeier reagent, followed by electrophilic attack by the pyrazole ring and subsequent hydrolysis.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex (Intermediate) Vilsmeier_Reagent->Sigma_Complex Pyrazole Pyrazole Substrate (Electron-rich at C4) Pyrazole->Sigma_Complex Electrophilic Attack at C4 Iminium_Salt Iminium Salt Product Sigma_Complex->Iminium_Salt Deprotonation Final_Product 4-Formylpyrazole Iminium_Salt->Final_Product H2O H2O / Base (Work-up) H2O->Final_Product Hydrolysis

Caption: Mechanism of pyrazole formylation.

Troubleshooting Decision Workflow

When your reaction doesn't proceed as expected, a logical workflow can help diagnose the issue.

Troubleshooting_Workflow Start Reaction Outcome? No_Reaction No Reaction / Low Conversion Start->No_Reaction Poor Byproducts Byproducts Observed Start->Byproducts Complex Success Successful Formylation Start->Success Good Increase_Temp Increase Temperature (→ 120°C) No_Reaction->Increase_Temp Characterize Characterize Byproducts (NMR, MS) Byproducts->Characterize Increase_Reagents Increase [POCl3] & [DMF] Increase_Temp->Increase_Reagents Check_Purity Check Reagent Purity (Anhydrous DMF) Increase_Reagents->Check_Purity Protect_Group Consider Protecting Group Strategy Characterize->Protect_Group e.g., Chlorination Optimize_Time_Temp Reduce Reaction Time/Temp Characterize->Optimize_Time_Temp e.g., Hydroxymethylation

Caption: A decision tree for troubleshooting common issues.

References

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 184-203. Available from: [Link]

  • Varvuolytė, G., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. Available from: [Link]

  • Sharma, P., & Kumar, A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28247-28286. Available from: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(3), 343-353.
  • Singh, K., et al. (2009). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2009(10), 604-605.

Sources

Knorr Pyrazole Synthesis: A Technical Support Guide to Navigating Side Product Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of pyrazole derivatives. As a cornerstone of heterocyclic chemistry, the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is prized for its versatility and efficiency.[1][2] However, like any chemical transformation, it is not without its nuances. The formation of side products can often lead to reduced yields, complex purification challenges, and ambiguous analytical results.

This document provides in-depth troubleshooting strategies and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve common issues encountered during your experiments, ensuring the integrity and success of your synthetic endeavors.

I. Understanding the Core Reaction and Its Critical Junctures

The Knorr pyrazole synthesis proceeds through a series of well-defined steps, each presenting a potential branch point for the formation of side products. A fundamental understanding of this reaction cascade is paramount for effective troubleshooting.

The generally accepted mechanism commences with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a carbinolamine intermediate.[3] This is followed by dehydration to yield a hydrazone intermediate.[1] Subsequent intramolecular cyclization and another dehydration step lead to the formation of the aromatic pyrazole ring.[4]

Knorr Pyrazole Synthesis Reactants 1,3-Dicarbonyl + Hydrazine Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Attack Side_Products Side Products Reactants->Side_Products Regioisomer Formation Hydrazone Hydrazone Intermediate Carbinolamine->Hydrazone - H₂O Cyclized_Int Cyclized Intermediate (non-aromatic) Hydrazone->Cyclized_Int Intramolecular Cyclization Hydrazone->Side_Products Incomplete Reaction Pyrazole Desired Pyrazole Product Cyclized_Int->Pyrazole - H₂O (Aromatization) Regioselectivity_Pathway Start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Attack_Ketone Attack at more electrophilic Ketone Start->Attack_Ketone Path A (Often Favored) Attack_Ester Attack at less electrophilic Ester Start->Attack_Ester Path B Regioisomer_A Regioisomer A Attack_Ketone->Regioisomer_A Regioisomer_B Regioisomer B Attack_Ester->Regioisomer_B Incomplete_Reaction_Pathway Hydrazone Hydrazone Intermediate Acid_Catalysis Acid Catalysis + Heat Hydrazone->Acid_Catalysis Stalled Stalled Reaction (Isolated Hydrazone) Hydrazone->Stalled Insufficient Activation Pyrazole Desired Pyrazole Acid_Catalysis->Pyrazole Successful Cyclization

Sources

Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to synthesize pyrazole-4-carbaldehydes, crucial intermediates in the creation of novel therapeutics and functional materials.

Here, we move beyond standard protocols to provide in-depth, field-tested insights into optimizing your reaction conditions and troubleshooting common issues. Our approach is grounded in a deep understanding of the reaction mechanism and the influence of substrate electronics.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the Vilsmeier-Haack formylation of substituted pyrazoles, offering causative explanations and actionable solutions.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the Vilsmeier-Haack formylation of pyrazoles can stem from several factors, primarily related to the reactivity of your specific pyrazole substrate and the reaction conditions.

  • Substrate Reactivity: The electronic nature of the substituents on the pyrazole ring plays a pivotal role. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution; therefore, electron-donating groups (EDGs) on the pyrazole ring will activate it towards formylation, while electron-withdrawing groups (EWGs) will deactivate it.[1] If your pyrazole is substituted with strong EWGs, such as nitro or cyano groups, you can expect lower reactivity and may need to employ more forcing conditions.

  • Stoichiometry of the Vilsmeier Reagent: The ratio of the Vilsmeier reagent (typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) to the pyrazole substrate is critical. For less reactive substrates, increasing the equivalents of the Vilsmeier reagent can significantly improve yields. For instance, in the synthesis of 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, increasing the equivalents of POCl₃ from 2 to 10 boosted the yield from 60% to 90%.[1]

  • Reaction Temperature and Time: While many Vilsmeier-Haack reactions on pyrazoles proceed at room temperature or with gentle heating (e.g., 60-80 °C), deactivated substrates may require higher temperatures (up to 120 °C) and longer reaction times to achieve acceptable conversion.[2] It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. For some syntheses of 3-aryl-4-formyl pyrazoles, stirring at room temperature for 8 hours has proven effective.[1]

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure that your glassware is thoroughly dried and that anhydrous solvents are used. The presence of water will quench the reagent and lead to lower yields.

Question: I am not observing any product formation. What are the likely causes and how can I initiate the reaction?

Answer: A complete lack of product formation typically points to either an inactive substrate or issues with the Vilsmeier reagent itself.

  • Vilsmeier Reagent Preparation and Stability: The Vilsmeier reagent should be prepared fresh for each reaction. It is typically formed by the slow addition of POCl₃ to DMF at low temperatures (e.g., 0 °C or below).[3] A viscous, white precipitate is often indicative of successful reagent formation.[3] If the reagent is not prepared correctly or has decomposed, it will not be effective.

  • Highly Deactivated Substrate: If your pyrazole is heavily substituted with potent electron-withdrawing groups, it may be too deactivated to undergo formylation under standard conditions. In such cases, you may need to consider alternative synthetic routes or more potent formylating agents.

  • Incorrect Work-up Procedure: The intermediate iminium salt formed during the reaction must be hydrolyzed to yield the final aldehyde. This is typically achieved by quenching the reaction mixture with ice-cold water or a basic solution (e.g., sodium bicarbonate or sodium hydroxide solution). An improper work-up can lead to the loss of product.

Question: My final product is a chlorinated pyrazole instead of the expected aldehyde. Why is this happening and how can I prevent it?

Answer: The formation of chlorinated byproducts is a known side reaction in Vilsmeier-Haack chemistry, particularly when using POCl₃.[3]

  • Mechanism of Chlorination: POCl₃ can act as a chlorinating agent, especially at higher temperatures. Hydroxyl groups on the pyrazole ring are particularly susceptible to replacement by chlorine. For example, the reaction of a pyrazole with a 2-methoxyethoxy side chain can result in the formation of a 2-chloroethoxy substituted pyrazole-4-carbaldehyde.[3]

  • Preventative Measures:

    • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize chlorination.

    • Alternative Reagents: If chlorination is a persistent issue, consider using alternative reagents to generate the Vilsmeier salt, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction under certain conditions.

    • Protecting Groups: If your pyrazole has a hydroxyl group that is being chlorinated, consider protecting it before the Vilsmeier-Haack reaction and deprotecting it afterward.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Vilsmeier-Haack formylation of a substituted pyrazole?

A1: The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]

  • Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[1]

  • Formation of an Iminium Salt Intermediate: This attack leads to the formation of a cationic intermediate, which subsequently eliminates a proton to restore the aromaticity of the pyrazole ring, yielding an iminium salt.[1]

  • Hydrolysis: The reaction mixture is then treated with water to hydrolyze the iminium salt, which results in the formation of the desired pyrazole-4-carbaldehyde.[1]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation of Pyrazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Substituted Pyrazole Iminium_Salt Iminium Salt Intermediate Pyrazole->Iminium_Salt + Vilsmeier Reagent Aldehyde Pyrazole-4-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction workflow for pyrazole formylation.

Q2: How do substituents on the pyrazole ring affect the regioselectivity of the formylation?

A2: For most substituted pyrazoles, the Vilsmeier-Haack reaction is highly regioselective, with formylation occurring almost exclusively at the C4 position.[1] This is due to the electronic properties of the pyrazole ring, where the C4 position is the most nucleophilic and thus most susceptible to electrophilic attack. The nitrogen atoms at positions 1 and 2 withdraw electron density from the adjacent C3 and C5 positions, making C4 the most electron-rich carbon.

Q3: What are some common solvents used for the Vilsmeier-Haack reaction on pyrazoles?

A3: A variety of solvents can be used, and the choice often depends on the specific substrate and reaction temperature. Common solvents include:

  • Excess DMF: In many cases, DMF can serve as both a reagent and the solvent.[2]

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are frequently used.[2]

  • Aromatic Hydrocarbons: Benzene and toluene can be employed, particularly for reactions requiring higher temperatures.[2]

  • Ethers: Dioxane and tetrahydrofuran (THF) are also suitable options.[2]

It is crucial to use anhydrous solvents to prevent the decomposition of the Vilsmeier reagent.

Optimized Reaction Conditions for Selected Substituted Pyrazoles

The following table summarizes experimentally validated conditions for the Vilsmeier-Haack formylation of various substituted pyrazoles, providing a useful starting point for your own optimizations.

Pyrazole SubstrateReagents (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
(E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazinePOCl₃ (10 eq.), DMFN/AReflux690[1]
Substituted HydrazonesPOCl₃, DMFN/A0-5 then 1004-6Good to Excellent[1]
1-(benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazolePhthaloyl dichloride, DMFN/A60 (Microwave)0.1783[1]
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazolePOCl₃ (4 eq.), DMF (4 eq.)DMF702448[3]
Substituted HydrazonesPOCl₃, DMFN/ARoom Temp.8Good to Excellent[1]

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation of a Substituted Pyrazole

This protocol provides a general framework. The stoichiometry, temperature, and reaction time should be optimized for each specific substrate.

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (X equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, Y equivalents) dropwise to the cooled DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a viscous white solid may be observed.

  • Substrate Addition: Dissolve the substituted pyrazole (1 equivalent) in a minimal amount of anhydrous solvent (e.g., DMF, DCM) and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-100 °C). Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution, 10% NaOH) until it is alkaline (pH 8-9). Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole-4-carbaldehyde.

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Reagent_Prep Substrate_Add Add Pyrazole Substrate Reagent_Prep->Substrate_Add Reaction Heat and Monitor by TLC Substrate_Add->Reaction Workup Quench with Ice Water Reaction->Workup Neutralize Neutralize with Base Workup->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Purify by Chromatography or Recrystallization Extract->Purify End Pure Product Purify->End

Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.

References

  • Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43. Available at: [Link]

  • Chahal, M., Dhillon, S., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27435-27471. DOI: 10.1039/D3RA04309F. Available at: [Link]

  • Zaičanka, U., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1390. DOI: 10.3390/M1390. Available at: [Link]

Sources

Controlling regioselectivity in pyrazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis Division

Welcome to the technical support hub for controlling regioselectivity in pyrazole ring formation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common but critical challenge of isomer control in pyrazole synthesis. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, offering a system of self-validating logic to troubleshoot and optimize your reactions.

Part 1: Frequently Asked Questions (FAQs) - The Core Principles

This section addresses the fundamental questions surrounding regioselectivity in the Knorr pyrazole synthesis and related methods, focusing on the reaction of 1,3-dicarbonyl compounds with hydrazines.

Q1: Why is my pyrazole synthesis producing a mixture of two isomers?

The formation of regioisomeric mixtures is a common challenge when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The root cause lies in the two non-equivalent carbonyl groups of the dicarbonyl and the two different nitrogen atoms of the hydrazine.

The reaction proceeds via a series of condensation and cyclization steps. The regiochemical outcome is determined by the initial nucleophilic attack:

  • Pathway A: The hydrazine attacks one carbonyl group first.

  • Pathway B: The hydrazine attacks the other carbonyl group first.

These two initial events lead to two different intermediates, which then cyclize to form two distinct regioisomers. The final ratio of products is a direct reflection of the competition between these two pathways.

Q2: What are the key factors that control which regioisomer is favored?

Regioselectivity is not random; it is governed by a predictable interplay of electronic effects, steric hindrance, and reaction conditions.[1] Understanding these factors is the key to controlling your reaction's outcome.

  • Electronic Effects of Substituents: The most electrophilic (electron-poor) carbonyl group is generally attacked faster. An electron-withdrawing group (EWG) like -CF₃ or -CO₂Et on one side of the dicarbonyl will make the adjacent carbonyl the preferred site of initial attack. Conversely, an electron-donating group (EDG) will deactivate the adjacent carbonyl.[2]

  • Steric Hindrance: Bulky substituents near a carbonyl group will hinder the approach of the hydrazine, directing the attack to the less sterically crowded carbonyl.

  • Hydrazine Nucleophilicity: In a substituted hydrazine (e.g., methylhydrazine, NH₂NHCH₃), the substituted nitrogen (N1) is more electron-rich and thus more nucleophilic. However, it is also more sterically hindered. The terminal, unsubstituted nitrogen (N2) is less nucleophilic but more accessible. The balance between these factors is crucial.

  • Reaction Conditions (pH, Solvent, Temperature):

    • pH: Acid catalysis can protonate a carbonyl group, increasing its electrophilicity.[3] The more basic carbonyl (typically a ketone over an ester) is protonated more readily, directing the initial attack.[4] The nature of the hydrazine itself—whether it's a free base or a hydrochloride salt—can dramatically switch the preferred regioisomer.[5]

    • Solvent: Solvents can influence reaction pathways. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically increase regioselectivity compared to standard solvents like ethanol, likely by modulating the relative pKa values of the intermediates and stabilizing certain transition states.[6]

Q3: Does the reaction always proceed through the same mechanism?

While the general pathway involves condensation and cyclization, the precise mechanism can be complex and may vary. Studies suggest that the reaction often proceeds through a stepwise cycloaddition mechanism involving a key intermediate, rather than a concerted process.[7] The rate-determining step can also change depending on the conditions; under neutral pH, the final dehydration step to form the aromatic pyrazole ring is often rate-limiting.[1] This complexity means that subtle changes in your experimental setup can lead to significant shifts in the product ratio.

Part 2: Troubleshooting Guides & Optimization Protocols

This section provides actionable solutions to common experimental problems in a question-and-answer format.

Problem 1: My reaction gives a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

A low regiomeric ratio indicates that the competing reaction pathways have very similar energy barriers. Your goal is to alter the conditions to favor one pathway over the other.

G start Start: Poor Regioselectivity cond Are your dicarbonyl substituents electronically similar? start->cond solvent Action: Change Solvent System (Protocol 2A) cond->solvent Yes ph Action: Modify Reaction pH (Protocol 2B) cond->ph No (Substituents are distinct) temp Action: Adjust Temperature solvent->temp Selectivity Still Low? ph->temp Selectivity Still Low? result Outcome: Improved Regiomeric Ratio temp->result

Sources

Technical Support Center: Scale-Up Synthesis of Pyrazole-4-Carbaldehyde Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazole-4-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the successful and safe transition from bench-scale experiments to larger-scale production.

Introduction to the Challenges

Pyrazole-4-carbaldehydes are crucial building blocks in the pharmaceutical and agrochemical industries.[1] Their synthesis, most commonly achieved via the Vilsmeier-Haack reaction, presents a unique set of challenges when transitioning from laboratory to pilot or industrial scale. These challenges primarily revolve around reaction control, safety, and product purification. This guide aims to provide practical, field-proven insights to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazole-4-carbaldehydes, and what are its main drawbacks for scale-up?

A1: The Vilsmeier-Haack reaction is the most prevalent method for the formylation of pyrazoles to their 4-carbaldehyde derivatives.[2] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[3] While effective, its scale-up is challenging due to the highly exothermic nature of the Vilsmeier reagent formation, the hazardous properties of POCl₃, and potential difficulties in work-up and purification.[4]

Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis?

A2: The primary safety concerns are:

  • Thermal Runaway: The reaction between POCl₃ and DMF is highly exothermic and can lead to a thermal runaway if not properly controlled. This can cause a rapid increase in temperature and pressure, potentially leading to reactor failure.

  • Hazardous Reagents: Phosphorus oxychloride is corrosive, toxic upon inhalation, and reacts violently with water.[5]

  • Waste Disposal: The reaction generates acidic and potentially hazardous waste streams containing phosphorus byproducts and residual DMF, which require careful handling and disposal in accordance with local regulations.[6]

Q3: Are there any viable alternative formylation methods for pyrazoles that are more amenable to scale-up?

A3: Yes, alternative methods exist, although they may have their own limitations. The Duff reaction , which uses hexamethylenetetramine in an acidic medium, is a classic method that can be chemoselective and regiospecific for certain pyrazole systems under milder conditions than the Vilsmeier-Haack reaction.[7] The Reimer-Tiemann reaction , using chloroform and a strong base, is another possibility, though it is often limited to phenol-like substrates and can have regioselectivity issues. Formylation using triethyl orthoformate in the presence of an acid catalyst is also a potential alternative for industrial-scale synthesis.

In-Depth Troubleshooting Guides

Problem 1: Low or Inconsistent Yield

Low or inconsistent yields are a common frustration during scale-up. The root cause often lies in subtle changes in reaction parameters that have a magnified effect at a larger scale.

Possible Causes & Solutions:

  • Incomplete Vilsmeier Reagent Formation:

    • Causality: The Vilsmeier reagent is moisture-sensitive. The presence of water in the DMF or on the reactor walls will consume the POCl₃ and prevent the formation of the active electrophile.

    • Troubleshooting:

      • Ensure all solvents (especially DMF) are anhydrous. Use freshly opened bottles or properly dried solvents.

      • Thoroughly dry all glassware and reactors before use.

      • Consider pre-forming the Vilsmeier reagent at a controlled low temperature (0-10 °C) before adding the pyrazole substrate.

  • Poor Substrate Reactivity:

    • Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Electron-withdrawing groups on the pyrazole ring can deactivate it towards formylation.

    • Troubleshooting:

      • Increase the reaction temperature in a controlled manner. Monitor for any increase in side products.

      • Increase the stoichiometry of the Vilsmeier reagent.

      • If the substrate is highly deactivated, consider an alternative synthetic route, such as a metal-catalyzed cross-coupling approach if a suitable precursor is available.

  • Sub-optimal Reaction Temperature:

    • Causality: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the Vilsmeier reagent and the formation of byproducts.

    • Troubleshooting:

      • Perform reaction optimization studies at a smaller scale to determine the optimal temperature profile.

      • For exothermic reactions, ensure adequate cooling capacity and controlled addition of reagents to maintain the desired temperature.

Problem 2: Impurity Formation

The purity of the final product is paramount, especially in pharmaceutical applications. Understanding the potential impurities is the first step in preventing their formation.

Common Impurities and Their Mitigation:

Impurity TypePotential SourceMitigation Strategy
Unreacted Starting Material Incomplete reaction due to insufficient reagent, low temperature, or short reaction time.Increase stoichiometry of Vilsmeier reagent, optimize reaction temperature and time.
Regioisomers Formylation at other positions on the pyrazole ring (e.g., C-3 or C-5).Generally, formylation of N-substituted pyrazoles strongly favors the C-4 position. If regioisomers are observed, re-evaluate the substrate structure and consider alternative, more selective formylation methods.
Over-formylation/Diformylation Highly activated pyrazole substrates reacting with excess Vilsmeier reagent.Use stoichiometric amounts of the Vilsmeier reagent and maintain lower reaction temperatures.
Hydroxymethylated Byproducts Decomposition of DMF at elevated temperatures can generate formaldehyde, which can react with the pyrazole.Avoid excessively high reaction temperatures and prolonged reaction times.
Chlorinated Byproducts POCl₃ can act as a chlorinating agent, especially at higher temperatures or with certain functional groups present on the substrate.Maintain strict temperature control. If chlorination is a persistent issue, consider alternative Vilsmeier reagents (e.g., generated from oxalyl chloride/DMF).
Problem 3: Difficult Work-up and Product Isolation

Transitioning from a lab-scale separatory funnel to a large-scale reactor changes the dynamics of extraction and isolation.

Challenges & Solutions:

  • Quenching of the Reaction:

    • Challenge: The quenching of large volumes of unreacted POCl₃ and Vilsmeier reagent with water or a basic solution is highly exothermic and can be hazardous if not controlled.

    • Solution:

      • Reverse Quench: Slowly add the reaction mixture to a well-stirred, cooled (0-10 °C) aqueous base (e.g., sodium carbonate or sodium hydroxide solution). This helps to dissipate the heat more effectively.

      • Use of a Buffered Quench: A solution of sodium acetate can be used to neutralize the reaction mixture in a more controlled manner.[7]

      • Ensure the quenching vessel has adequate cooling and venting.

  • Product Precipitation vs. Extraction:

    • Challenge: Pyrazole-4-carbaldehydes can sometimes precipitate out during the quench, leading to a slurry that is difficult to handle and may trap impurities.

    • Solution:

      • If the product precipitates, it can be collected by filtration. However, it will likely require further purification.

      • To keep the product in solution for extraction, a suitable organic solvent (e.g., ethyl acetate, dichloromethane) can be added before or during the quench.

  • Purification at Scale:

    • Challenge: Column chromatography is often not feasible for large-scale purification. Crystallization is the preferred method, but finding a suitable solvent system can be challenging.

    • Solution:

      • Crystallization: Conduct a solvent screen at a small scale to identify a suitable solvent or solvent mixture for recrystallization. Common solvents for pyrazole derivatives include ethanol, isopropanol, and acetone, or mixtures with water or hexanes.

      • Acid Addition Salt Formation: For basic pyrazole compounds, purification can be achieved by forming an acid addition salt (e.g., with hydrochloric or phosphoric acid), crystallizing the salt, and then neutralizing it to recover the purified free base.

Visualizing the Workflow and Troubleshooting

General Synthetic Workflow for Pyrazole-4-Carbaldehyde

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Exothermic POCl3 POCl3 POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Pyrazole Pyrazole Substrate Pyrazole->ReactionMix Quench Aqueous Quench ReactionMix->Quench Extraction Extraction Quench->Extraction Crude Crude Product Extraction->Crude Purified Pure Pyrazole-4-carbaldehyde Crude->Purified Crystallization / Chromatography

Caption: General workflow for pyrazole-4-carbaldehyde synthesis.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed CheckReagents Are DMF and POCl3 fresh and anhydrous? Start->CheckReagents YesReagents Yes CheckReagents->YesReagents Yes NoReagents No CheckReagents->NoReagents No CheckTemp Was reaction temperature maintained? YesReagents->CheckTemp ReplaceReagents Replace/dry reagents and rerun reaction. NoReagents->ReplaceReagents YesTemp Yes CheckTemp->YesTemp Yes NoTemp No CheckTemp->NoTemp No CheckStoich Is Vilsmeier reagent stoichiometry sufficient? YesTemp->CheckStoich ImproveControl Improve thermal control. Use controlled addition. NoTemp->ImproveControl YesStoich Yes CheckStoich->YesStoich Yes NoStoich No CheckStoich->NoStoich No CheckSubstrate Is the pyrazole substrate deactivated? YesStoich->CheckSubstrate IncreaseStoich Increase reagent stoichiometry (e.g., 1.5-2.0 eq). NoStoich->IncreaseStoich YesSubstrate Yes CheckSubstrate->YesSubstrate Yes NoSubstrate No CheckSubstrate->NoSubstrate No IncreaseTemp Carefully increase reaction temperature. YesSubstrate->IncreaseTemp ReviewWorkup Review work-up procedure for product loss. NoSubstrate->ReviewWorkup ConsiderAlt Consider alternative formylation methods. IncreaseTemp->ConsiderAlt

Caption: Decision tree for troubleshooting low yield.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Pyrazole (Lab Scale)

Disclaimer: This is a general procedure and may require optimization for specific substrates. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Vilsmeier Reagent Preparation:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Stir the mixture at 0-10 °C for 30-60 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (typically 60-90 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • In a separate vessel, prepare a cooled (0 °C) solution of saturated sodium bicarbonate or 10% sodium hydroxide.

    • Slowly and carefully pour the reaction mixture into the basic solution with vigorous stirring.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • If crystals form, this is a potentially good solvent for recrystallization. If no crystals form, try adding an anti-solvent (e.g., water or hexanes) dropwise to the hot solution until it becomes slightly turbid, then cool.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you may add a small amount of activated carbon and hot filter the solution.

    • Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • de Oliveira, C. H. A., et al. (2012). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications, 42(11), 1633-1643. Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Aly, A. A., & El-Emary, T. I. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(21), 6438. Available at: [Link]

  • Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982–996. Available at: [Link]

  • Kadhim, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 324-332. Available at: [Link]

  • El Faydy, M., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 15(10), 1234. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (2011). Google Patents.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for a Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

  • Air Liquide. (n.d.). Safety Data Sheet: Phosphorus Oxychloride. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Maldonado-Domínguez, M. (2015). Is it possible to purify aldehyde by column? [Online forum post]. ResearchGate. Retrieved from [Link]

  • Harris, E. B. J. (2014). What is the best solvent for purifying aldehyde in a column chromatography? [Online forum post]. ResearchGate. Retrieved from [Link]

  • PubMed. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Gomaa, M. S. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4337. Available at: [Link]

  • University of Oldenburg. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

Sources

Technical Support Center: Improving Solubility of Pyrazole Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

<-3a--22_top_22_> <--23_a--22_technical_support_center_3a_improving_solubility_of_pyrazole_derivatives_for_biological_assays_22_>

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for overcoming solubility challenges with pyrazole derivatives in biological assays. Limited aqueous solubility is a common hurdle for this important class of heterocyclic compounds, often leading to unreliable assay results and hindering drug discovery progress. This resource is designed to provide you with a systematic approach to diagnosing and solving these issues, ensuring the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of pyrazole derivatives.

Q1: My pyrazole derivative won't dissolve in my aqueous assay buffer. What is the first thing I should do?

The first step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended starting point due to its excellent solubilizing power for a wide range of hydrophobic compounds and its miscibility with aqueous solutions.[1][2] Ethanol is another option, though DMSO is often superior for highly lipophilic molecules.[1]

  • Causality: Pyrazole derivatives are often characterized by poor water solubility. By creating a concentrated stock in an organic solvent like DMSO, you can then introduce the compound into the aqueous buffer at a final concentration where the small percentage of the organic solvent acts as a co-solvent, keeping the compound in solution.

Q2: I've dissolved my pyrazole derivative in DMSO, but it precipitates when I add it to my aqueous buffer. What's happening?

This phenomenon is often called "solvent shock" or precipitation upon dilution. It occurs when the compound, which is stable in the high-concentration organic stock, is rapidly transferred into an aqueous environment where its thermodynamic solubility limit is much lower.[3] The final concentration of the co-solvent (DMSO) in the buffer may be insufficient to keep the compound dissolved.

  • Expert Insight: The key is to ensure the final concentration of your pyrazole derivative in the assay does not exceed its solubility limit in the final buffer/co-solvent mixture. A good target solubility for drug discovery compounds is greater than 60 µg/mL.[4]

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

Understanding this distinction is critical for troubleshooting.[3]

  • Kinetic Solubility: This measures how readily a compound precipitates out of a solution when added from a concentrated DMSO stock. It's a fast, high-throughput measurement often used in early discovery.[5] The resulting solution can be supersaturated and is thermodynamically metastable, meaning it may precipitate over time.[6]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by determining the maximum concentration of a compound that can dissolve in a solvent when excess solid is present over a long incubation period (e.g., 12-24 hours).[5][7]

  • Why it Matters: A high kinetic solubility value might be misleading. The compound could appear soluble initially but precipitate during the course of a long biological assay, leading to inaccurate results. Thermodynamic solubility provides a more reliable measure of a compound's true solubility limit.[8]

Q4: Can adjusting the pH of my buffer help improve the solubility of my pyrazole derivative?

Yes, if your compound has ionizable functional groups (acidic or basic). The solubility of weakly basic or acidic compounds can be highly dependent on pH.[3]

  • Mechanism: Adjusting the pH to a level where the functional group becomes ionized (protonated or deprotonated) can lead to salt formation, which is generally more water-soluble than the neutral form. For example, a pyrazole derivative with a basic amine group will be more soluble in an acidic buffer (pH < 7).[3] However, it is crucial to ensure the pH change does not affect your biological assay.[9]

Section 2: In-Depth Troubleshooting and Formulation Strategies

When simple dilution of a DMSO stock is insufficient, a more systematic approach is required. This section provides a step-by-step guide to advanced solubilization techniques.

Systematic Troubleshooting Workflow

This workflow provides a logical path for addressing solubility issues, from initial assessment to advanced formulation.

G start Start: Compound Precipitates in Assay Buffer check_dmso Is final DMSO concentration <1%? start->check_dmso increase_dmso Strategy 1: Increase Co-solvent (e.g., DMSO up to 1-5%) Verify assay tolerance. check_dmso->increase_dmso Yes check_ph Does compound have ionizable groups? check_dmso->check_ph No increase_dmso->check_ph adjust_ph Strategy 2: pH Adjustment Use a more acidic or basic buffer. Verify assay compatibility. check_ph->adjust_ph Yes use_excipients Is solubility still insufficient? check_ph->use_excipients No adjust_ph->use_excipients surfactants Strategy 3: Surfactants (e.g., Tween-20, Cremophor EL) Test for micelle formation & assay interference. use_excipients->surfactants Yes end_point Solution Found use_excipients->end_point No cyclodextrins Strategy 4: Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes. surfactants->cyclodextrins Try Alternative surfactants->end_point cyclodextrins->end_point

Caption: A decision workflow for troubleshooting pyrazole derivative solubility.

Strategy 1: Co-solvent Optimization

While DMSO is the primary choice, other co-solvents can be used, or the concentration of DMSO can be carefully increased.

  • Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds to remain dissolved.

  • Protocol:

    • Determine Assay Tolerance: Before increasing co-solvent concentration, test the tolerance of your biological assay (e.g., cell line, enzyme) to various concentrations of the solvent (e.g., 0.1%, 0.5%, 1%, 2%). Many cell-based assays are sensitive to DMSO concentrations above 1-5%.[1]

    • Prepare a Co-solvent Titration: Prepare your pyrazole derivative in the assay buffer with increasing final concentrations of the co-solvent.

    • Visual and Instrumental Analysis: Visually inspect for precipitation immediately and after a time course relevant to your assay duration (e.g., 1h, 4h, 24h). Use techniques like nephelometry to quantify precipitation if available.

    • Select Optimal Concentration: Choose the lowest co-solvent concentration that maintains solubility without adversely affecting the assay.

Co-SolventTypical Starting Conc.Max Tolerated Conc. (Cell-based)Notes
DMSO 0.1 - 0.5%~1-5%Excellent solubilizer, but can be toxic at higher concentrations.[1] Not volatile.[1]
Ethanol 0.1 - 1%~1-5%Less toxic than DMSO but also less potent as a solvent for very hydrophobic compounds. Volatile.[10]
Methanol 0.1 - 1%~1-5%Similar to ethanol, considered a good choice for a solvent due to low toxicity at appropriate concentrations.[10]
Strategy 2: Advanced Formulation with Excipients

If co-solvents alone are not sufficient, formulation with excipients can dramatically improve aqueous solubility.

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, allowing them to be dispersed in an aqueous medium.[11]

  • Common Surfactants:

    • Tween® 20/80 (Polysorbate 20/80): Nonionic surfactants commonly used to solubilize hydrophobic compounds.[11]

    • Cremophor® EL (Polyoxyl 35 castor oil): A potent nonionic surfactant used in pharmaceutical formulations, but it can be associated with hypersensitivity reactions in some contexts.[12]

Caption: Micellar solubilization of a hydrophobic pyrazole derivative.

  • Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can form inclusion complexes by encapsulating the hydrophobic pyrazole derivative, thereby increasing its apparent water solubility.[13][14] Modified CDs, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have even greater aqueous solubility and are commonly used.[13]

  • Protocol for Excipient Screening:

    • Prepare Stock Solutions: Create concentrated aqueous stock solutions of each excipient (e.g., 10% w/v HP-β-CD, 5% w/v Tween-80).

    • Mix with Compound: Add the pyrazole derivative (from a minimal amount of DMSO stock) to the excipient solutions.

    • Equilibrate: Gently agitate the solutions for several hours to allow for encapsulation or micelle formation.

    • Assess Solubility: Centrifuge the samples to pellet any undissolved compound and quantify the concentration of the pyrazole derivative in the supernatant using a suitable analytical method (e.g., HPLC-UV).

    • Validate in Assay: Once a successful formulation is identified, confirm that the excipient at the required concentration does not interfere with the biological assay.

Section 3: Experimental Protocols

Protocol 1: Preparation of a Standard 10 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh out a precise amount of your pyrazole derivative (e.g., 5 mg) into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

  • Dissolve Compound: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Ensure Complete Dissolution: Vortex the vial vigorously. If necessary, gently warm the solution (e.g., to 37°C) and/or use a sonicating water bath to aid dissolution.[3]

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or precipitate. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[3]

References

  • BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • ResearchGate. (2023). How HLB and CMC values effect the adsoption of Tween 20 molecule on hydrophobic.
  • BenchChem. (n.d.). How to prevent Vapitadine precipitation in buffers.
  • ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?.
  • BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2021). PMC - PubMed Central.
  • Santos Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Journal of Organic Chemistry.
  • European Pharmaceutical Review. (2022).
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry.
  • Solubility of Things. (n.d.). Pyrazole.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2021). MDPI.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (2020). International Journal of Trend in Scientific Research and Development.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • The Journal of Organic Chemistry. (n.d.).
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025).
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. (2019). NIH.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review. (2025). Nano Micro Biosystems.
  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condens
  • Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. (2024).
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Exploring the Synthesis and Application of a Pyrazole Derivative in Corrosion Protection: Theoretical Modeling and Experimental Investigations. (2024).
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2019). Biomedical Research and Therapy.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. (2021). MDPI.
  • Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20. (2012). PubMed.
  • Development and characterization of promising Cremophor EL-stabilized o/w nanoemulsions containing short-chain alcohols as a cosurfactant. (2017). RSC Publishing.
  • In vitro solubility assays in drug discovery. (2008). PubMed.
  • Theoretical investigation of β-cyclodextrin with pyrazoline derivative. (2020).
  • A cocrystal strategy for the precipitation of liquid 2,3-dimethyl pyrazine with hydroxyl substituted benzoic acid and a Hirshfeld surfaces analysis of them. (2019). CrystEngComm (RSC Publishing).
  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2015).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Kinetic versus thermodynamic solubility tempt
  • Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20. (2012).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Deriv

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Structure-Activity Relationships of Pyrazole-4-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the pyrazole scaffold represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Among these, pyrazole-4-carbaldehyde analogs have emerged as a particularly promising class of compounds, offering a versatile template for structural modification to fine-tune biological activity.

This guide provides an in-depth comparison of pyrazole-4-carbaldehyde analogs, focusing on their structure-activity relationships (SAR). We will explore how subtle changes in their chemical architecture influence their therapeutic potential, supported by experimental data and mechanistic insights. This document is designed to be a practical resource, offering not just a review of the field but also detailed experimental protocols to empower your own research endeavors.

The Pyrazole-4-carbaldehyde Core: A Privileged Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[2] The presence of the formyl group at the 4-position provides a crucial handle for both synthetic elaboration and biological interaction. This aldehyde functionality can act as a hydrogen bond acceptor or be transformed into various other functional groups, allowing for extensive chemical diversification. The general structure of the pyrazole-4-carbaldehyde core is depicted below:

Our exploration of the SAR of these analogs will focus on modifications at three key positions:

  • N1-position of the pyrazole ring: Substituents here can significantly impact the molecule's overall lipophilicity, solubility, and interaction with biological targets.

  • C3-position of the pyrazole ring: Modifications at this position often influence the steric and electronic properties of the molecule, which can be critical for target binding.

  • C5-position of the pyrazole ring: Similar to the C3-position, substituents at C5 can modulate the compound's activity profile.

Comparative Analysis of Biological Activities

The versatility of the pyrazole-4-carbaldehyde scaffold is evident in the diverse biological activities exhibited by its analogs. Below, we compare their performance in two key therapeutic areas: as anticancer and antimicrobial agents.

Anticancer Activity: Targeting Cellular Proliferation

Numerous studies have demonstrated the potent anticancer activity of pyrazole-4-carbaldehyde derivatives against a range of cancer cell lines.[1][3] The mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.[1][4]

Structure-Activity Relationship Insights:

  • Substitution on Aryl Rings: The presence of electron-withdrawing groups, such as halogens (Cl, Br, F), on phenyl rings attached to the pyrazole core generally enhances cytotoxic activity.[5] For instance, a 2,4-dichlorophenyl substituent at the N1-position has been shown to be favorable for potent activity.[6]

  • Kinase Inhibition: Certain pyrazole-4-carbaldehyde derivatives have been identified as potent inhibitors of kinases like PI3K and CDK2. For example, one derivative exhibited an IC50 value of 0.25 μM against MCF7 breast cancer cells by targeting PI3 kinase.[1] Another series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived from a pyrazole scaffold, showed potent CDK2 inhibitory activity with a Ki of 0.005 µM.[7]

  • Indole Hybrids: Hybrid molecules incorporating an indole moiety have shown excellent anticancer activity. For example, a pyrazole-indole hybrid demonstrated an IC50 value of 6.1 ± 1.9 μM against the HepG2 cancer cell line.[3]

Table 1: Anticancer Activity of Representative Pyrazole-4-carbaldehyde Analogs

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentTarget Cell LineIC50 (µM)Reference
1 Phenyl3,4,5-trimethoxyphenylHMCF73.2[1]
2 2,4-dichlorophenylp-chlorophenylHA5498.21[1]
3 HThiophene-2-ylHHeLa-[1]
4 4-vinylbenzylPhenylHHeLa-[1]
5 -Phenylamino(1H-indol-3-yl)methyleneaminoHepG26.1 ± 1.9[3]
Antimicrobial Activity: Combating Pathogenic Microbes

Pyrazole-4-carbaldehyde analogs have also demonstrated significant potential as antimicrobial agents against a spectrum of bacteria and fungi.[2]

Structure-Activity Relationship Insights:

  • Halogen and Methoxy Groups: The introduction of chloro, bromo, and methoxy groups on the phenyl rings of pyrazole-4-carbaldehyde derivatives has been shown to enhance their antimicrobial efficacy.[5]

  • Galloyl Hydrazide Derivatives: Analogs synthesized from galloyl hydrazide have exhibited excellent to good efficacy against pathogenic bacteria.[2]

  • Thiophene Moiety: The presence of a thiophene ring at the C3-position has been associated with promising antibacterial activity.[1]

Table 2: Antimicrobial Activity of Representative Pyrazole-4-carbaldehyde Analogs

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentTest OrganismMIC (µg/mL)Reference
6 HThiophene-2-ylHS. aureus<0.24[8]
7 4-vinylbenzylThiophene-2-ylHE. coli<0.24[8]
8 2-(substituted phenoxy)acetyl2,4-dichlorophenylHB. subtilis-[2]
9 Phenylp-tolyl3,4,5-trihydroxyphenylS. aureus-[2]

Mechanistic Insights from Molecular Docking

To understand the molecular basis of their biological activity, molecular docking studies have been employed. These computational methods predict the binding orientation of a ligand within the active site of a target protein. For instance, docking studies of pyrazole derivatives with COX-2 enzymes have highlighted the importance of the pyrazole ring in forming key interactions within the enzyme's active site.[9][10] Similarly, docking studies with kinase domains have revealed how specific substituents on the pyrazole-4-carbaldehyde scaffold can engage with key amino acid residues, explaining the observed inhibitory potency.[5][11]

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for a common synthetic method and a standard biological assay.

Synthesis of Pyrazole-4-carbaldehyde Analogs via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of aromatic and heteroaromatic compounds, including the synthesis of pyrazole-4-carbaldehydes from hydrazones.[2][6][12][13]

Protocol:

  • Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), add dry dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl3) dropwise to the DMF with constant stirring. Allow the mixture to stir at 0 °C for 30-60 minutes until a viscous, white precipitate of the Vilsmeier reagent is formed.[13]

  • Reaction with Hydrazone: Dissolve the appropriate hydrazone precursor in a minimal amount of dry DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation and Purification: The product will often precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Diagram of the Vilsmeier-Haack Reaction Workflow:

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Dry DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0°C POCl3 POCl3 POCl3->Vilsmeier Reaction_Mixture Reaction Mixture Vilsmeier->Reaction_Mixture Hydrazone Hydrazone Precursor Hydrazone->Reaction_Mixture Add to Vilsmeier Reagent Heating Heat (80-90°C) Reaction_Mixture->Heating Quenching Quench with Ice Water Heating->Quenching Neutralization Neutralize (NaHCO3) Quenching->Neutralization Filtration Filter and Wash Neutralization->Filtration Purification Recrystallization / Chromatography Filtration->Purification Final_Product Pure Pyrazole-4-carbaldehyde Purification->Final_Product MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat Cells with Pyrazole Analogs B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Sources

A Senior Application Scientist's Guide to Pyrazole Formylation: Vilsmeier-Haack vs. The Field

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of a formyl group onto a pyrazole scaffold is a critical step in the synthesis of a vast array of bioactive molecules. This aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration. The Vilsmeier-Haack reaction has long been a stalwart method for this transformation; however, a nuanced understanding of its performance in comparison to viable alternatives is essential for optimizing synthetic routes in terms of yield, substrate scope, and operational safety. This guide provides an in-depth, objective comparison of the Vilsmeier-Haack reaction with key alternative formylation reagents for pyrazoles, supported by experimental data and field-proven insights.

The Enduring Standard: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1] This electrophilic iminium salt then attacks the electron-rich C4 position of the pyrazole ring.

Mechanistic Rationale

The efficacy of the Vilsmeier-Haack reaction hinges on the generation of the electrophilic chloroiminium ion (the Vilsmeier reagent). This reagent is a relatively mild electrophile, which contributes to the high regioselectivity for the most electron-rich position of the pyrazole ring. The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by hydrolysis of the resulting iminium salt to yield the desired pyrazole-4-carbaldehyde.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Substrate Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product Pyrazole-4-carbaldehyde Intermediate->Product + H₂O H2O H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack Formylation of Pyrazole.

Performance and Limitations

The Vilsmeier-Haack reaction is generally reliable for a range of pyrazole substrates, particularly those with electron-donating groups that enhance the nucleophilicity of the pyrazole ring. However, the reaction is not without its drawbacks. The use of phosphorus oxychloride presents significant handling and safety concerns, as it is corrosive and highly toxic upon inhalation.[1] Furthermore, the reaction conditions can be harsh for sensitive substrates, and yields can be modest in some cases. For pyrazoles bearing strong electron-withdrawing groups, the reaction may fail to proceed or give low yields.[3]

Key Alternative: The Duff Reaction

A notable and often safer alternative to the Vilsmeier-Haack reaction is the Duff reaction. This method employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA).[1] The Duff reaction is particularly effective for the ortho-formylation of phenols but has been successfully applied to the formylation of 1-phenyl-1H-pyrazoles, offering a milder and less hazardous approach.[1]

Mechanistic Considerations

The Duff reaction proceeds through a more complex mechanism than the Vilsmeier-Haack reaction. It is believed to involve the generation of an electrophilic iminium species from HMTA in the acidic medium. This electrophile then attacks the pyrazole ring, followed by a series of steps culminating in the formation of the aldehyde upon hydrolytic workup.

Duff_Reaction_Mechanism HMTA Hexamethylenetetramine (HMTA) Iminium_Ion Electrophilic Iminium Ion HMTA->Iminium_Ion + Acid Acid Acid (e.g., TFA) Pyrazole Pyrazole Substrate Intermediate Adduct Pyrazole->Intermediate + Iminium_Ion Product Pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis H2O H₂O (Workup)

Caption: Simplified Mechanism of the Duff Formylation of Pyrazole.

Performance Comparison: Vilsmeier-Haack vs. Duff Reaction

A direct comparison of the two methods on a series of 1-phenyl-1H-pyrazole substrates reveals the practical advantages and disadvantages of each. The following table summarizes representative experimental data.

Substrate (1-Phenyl-1H-pyrazole derivative)Formylation MethodReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
1-Phenyl-1H-pyrazoleVilsmeier-HaackPOCl₃, DMF-50-605-6Good (unspecified)[4]
1-Phenyl-1H-pyrazoleDuffHMTA, TFA-Reflux1277.9[1]
1-(4-Chlorophenyl)-1H-pyrazoleDuffHMTA, TFA-Reflux1298.5[1]
1-(4-Nitrophenyl)-1H-pyrazoleDuffHMTA, TFA-Reflux1276.5[1]
1-(4-Methoxyphenyl)-1H-pyrazoleDuffHMTA, TFA-Reflux1267.9[1]

From this data, it is evident that the Duff reaction provides good to excellent yields for a range of substituted 1-phenyl-1H-pyrazoles, including those with both electron-donating and electron-withdrawing groups.[1] This suggests a broader substrate scope and potentially higher efficiency compared to the Vilsmeier-Haack reaction, which can be sensitive to electronic effects. The milder and safer reagent profile of the Duff reaction further enhances its appeal as a practical alternative.

An Emerging Contender: The Rieche Formylation

The Rieche formylation, which utilizes dichloromethyl methyl ether (DCMME) in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), presents another potential avenue for pyrazole formylation. While less commonly reported for pyrazoles specifically, its application to other electron-rich aromatic systems suggests its viability.

Mechanistic Aspects and Potential Advantages

The Rieche formylation proceeds via the formation of a highly electrophilic chloromethyl cation, which then attacks the aromatic ring. This method can be effective for substrates that are sensitive to the conditions of the Vilsmeier-Haack or Duff reactions. The use of a strong Lewis acid can promote formylation even on less activated substrates.

Experimental Protocols

To provide a practical framework for the application of these methods, detailed, self-validating experimental protocols are outlined below.

Protocol 1: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole

VH_Protocol cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification POCl3 POCl₃ DMF DMF POCl3->DMF Add dropwise at 0°C Add_Pyrazole Add Pyrazole Solution DMF->Add_Pyrazole Formed Vilsmeier Reagent Heat Heat to 50-60°C Add_Pyrazole->Heat Stir Stir for 5-6 h Heat->Stir Quench Pour onto ice water Stir->Quench Neutralize Neutralize with base Quench->Neutralize Extract Extract with organic solvent Neutralize->Extract Purify Purify by chromatography Extract->Purify

Caption: Experimental Workflow for Vilsmeier-Haack Formylation.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (3 eq.). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.1 eq.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C. Stir the resulting mixture at 0°C for 30 minutes.

  • Reaction: Dissolve 1-phenyl-1H-pyrazole (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Heating and Monitoring: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization: Basify the aqueous mixture to pH 8-9 with a saturated sodium bicarbonate solution or dilute sodium hydroxide.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Duff Formylation of 1-Phenyl-1H-pyrazole

Duff_Protocol cluster_reagents Reagent Mixing cluster_reaction Reaction cluster_workup Workup and Purification Pyrazole 1-Phenyl-1H-pyrazole TFA TFA Pyrazole->TFA HMTA HMTA HMTA->TFA Reflux Heat to reflux TFA->Reflux Stir Stir for 12 h Reflux->Stir Cool Cool to room temperature Stir->Cool Neutralize Neutralize with NaHCO₃ solution Cool->Neutralize Filter Filter the precipitate Neutralize->Filter Purify Purify by recrystallization or chromatography Filter->Purify

Caption: Experimental Workflow for Duff Formylation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-phenyl-1H-pyrazole (1 eq.) and hexamethylenetetramine (1.5 eq.).

  • Acid Addition: Carefully add trifluoroacetic acid to the flask to dissolve the solids.

  • Heating and Monitoring: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and dry. If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Safety and Handling Considerations

A crucial aspect of selecting a formylation reagent is the associated safety and handling protocols.

  • Vilsmeier-Haack Reagents (POCl₃): Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[5][6][7][8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Duff Reaction Reagents (HMTA, TFA): Hexamethylenetetramine is a flammable solid and can be an irritant.[9] Trifluoroacetic acid is a strong, corrosive acid that can cause severe burns.[10][11][12] Both should be handled with appropriate PPE in a fume hood.

  • Rieche Formylation Reagents (DCMME, TiCl₄): Dichloromethyl methyl ether is a suspected carcinogen and is moisture-sensitive. Titanium tetrachloride is a corrosive liquid that reacts violently with water. Both reagents require careful handling in an inert atmosphere and a well-ventilated fume hood.

Conclusion

The Vilsmeier-Haack reaction remains a valuable tool for the formylation of pyrazoles, particularly for electron-rich substrates. However, its hazardous nature and potential for moderate yields necessitate the consideration of alternatives. The Duff reaction, with its milder conditions, safer reagents, and often excellent yields across a broader range of substituted 1-phenyl-1H-pyrazoles, emerges as a highly attractive and practical alternative. While the Rieche formylation holds promise, further investigation into its specific application for pyrazoles is warranted. The choice of the optimal formylation reagent will ultimately depend on the specific pyrazole substrate, the desired scale of the reaction, and the available laboratory infrastructure and safety protocols. This guide provides the foundational knowledge for making an informed and strategic decision in the synthesis of valuable pyrazole-4-carbaldehydes.

References

  • de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications, 43(12), 1633-1639. Available at: [Link]

  • Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Chemistry of Heterocyclic Compounds, 50(1), 129-134. Available at: [Link]

  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(4), M1480. Available at: [Link]

  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)malonaldehyde and its application in the synthesis of new pyrazole and pyridone derivatives. International Letters of Chemistry, Physics and Astronomy, 12, 187-195. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • RSC Publishing. (2017). A theoretical study of the Duff reaction: insights into its selectivity. RSC Advances, 7(57), 35949-35955. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Chemical Methodologies. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(5), 413-421. Available at: [Link]

  • ResearchGate. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Available at: [Link]

  • Journal of Organic Chemistry & Process Research. (2013). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. JOCPR, 1(2), 1-6. Available at: [Link]

  • Carl ROTH. (2022). Safety Data Sheet: Trifluoroacetic acid (TFA). Available at: [Link]

  • ResearchGate. (2015). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. Available at: [Link]

  • Common Organic Chemistry. Rieche Formylation. Available at: [Link]

  • ResearchGate. (2015). Synthesis and reactions of pyrazole-4-carbaldehydes. Available at: [Link]

  • NJ.gov. (2010). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. Available at: [Link]

  • ResearchGate. (2014). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Available at: [Link]

  • ACS Publications. (2002). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 67(19), 6619-6624. Available at: [Link]

  • PMC - NIH. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(5), 1406. Available at: [Link]

  • PubMed. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Chemical Society Reviews, 49(16), 5742-5786. Available at: [Link]

  • JOCPR. (2013). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Journal of Organic Chemistry & Process Research, 1(2). Available at: [Link]

  • PMC - NIH. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Applied Pharmaceutical Science, 12(01), 125-135. Available at: [Link]

  • NJ.gov. (2001). HAZARD SUMMARY: TRIFLUOROACETIC ACID. Available at: [Link]

  • MDPI. (2024). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Catalysts, 14(2), 143. Available at: [Link]

  • ResearchGate. (2019). Applications of the Vilsmeier reaction in heterocyclic chemistry. Available at: [Link]

  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. Available at: [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(10), 7218-7226. Available at: [Link]

  • Organic Syntheses. (2018). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses, 95, 357-376. Available at: [Link]

  • RSC Publishing. (2023). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. Dalton Transactions, 52(4), 963-970. Available at: [Link]

  • YouTube. (2020). Formylation reaction on arene by chloromethyl ether: Aromatic electrophilic substitution (AES). Available at: [Link]

  • Cole-Parmer. (2013). Material Safety Data Sheet - Hexamethylenetetramine. Available at: [Link]

  • HETEROCYCLES. (2011). SYNTHESIS OF SUBSTITUTED 2-BROMOPYRIDINE ALDEHYDES. HETEROCYCLES, 83(9), 1989-2002. Available at: [Link]

  • Science of Synthesis. (2010). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. In Science of Synthesis. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. Safety Data Sheets (SDS) for this compound and structurally similar molecules indicate that it should be handled with care.

Key Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Harmful if Swallowed: Potentially toxic if ingested.[2][3]

A comprehensive risk assessment should be conducted before handling this compound for disposal. This involves evaluating the quantity of waste, the potential for exposure, and the availability of appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, all personnel involved in the disposal process must wear appropriate PPE.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.
Eye Protection Chemical safety goggles or a face shield.To protect the eyes from splashes and airborne particles.[1]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood.[1][2]To prevent inhalation of dust or vapors.

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of safe laboratory practice. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

Step-by-Step Collection Protocol:

  • Solid Waste:

    • Collect all unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[4]

    • The container should be made of a material that will not react with the chemical. Plastic containers are often preferred for their durability.[5]

    • The label must include the full chemical name: "this compound," and appropriate hazard warnings (e.g., "Irritant," "Handle with Care").[6]

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled container.

    • The container should have a secure screw-top cap to prevent spills and evaporation.[7]

    • The label must indicate the chemical name, approximate concentration, and the solvent(s) used.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as contaminated gloves, weigh boats, and absorbent paper, should be collected in a separate, clearly labeled waste bag or container designated for solid chemical waste.

Storage of Chemical Waste

Proper storage of chemical waste is crucial to prevent accidents and ensure regulatory compliance.

  • Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area.[4][5]

  • Ventilation: This area should be well-ventilated to prevent the buildup of any potential vapors.[8]

  • Segregation: Store the waste away from incompatible materials.[7][9] Although specific incompatibility data for this compound is limited, a prudent approach is to store it separately from strong oxidizing agents, strong acids, and strong bases.

  • Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent the spread of material in case of a leak.[9]

Disposal Procedures

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[10][11][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

Disposal Workflow:

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol:

  • Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[4][5]

  • Documentation: Ensure all required paperwork, such as a hazardous waste tag or manifest, is completed accurately and attached to the waste container.

  • Professional Disposal: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company. The most common and recommended method for the disposal of organic compounds of this nature is high-temperature incineration.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Assess the Spill: Determine the extent of the spill and the associated hazards. For a small, manageable spill of solid material, laboratory personnel with appropriate training and PPE may proceed with cleanup. For large spills or spills of solutions, contact your institution's EHS department immediately.

  • Cleanup (for small, solid spills):

    • Wear the appropriate PPE as outlined in Section 2.

    • Gently sweep up the solid material, avoiding the generation of dust.[10]

    • Use a dustpan and brush or other suitable tools.

    • Place the spilled material and all contaminated cleaning materials into a labeled hazardous waste container.

  • Decontaminate: Wipe down the spill area with an appropriate solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and the EHS department, as per your institution's policy.

Regulatory Framework

The management of hazardous chemical waste is governed by a framework of regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Resource Conservation and Recovery Act - RCRA): RCRA provides a "cradle-to-grave" framework for managing hazardous waste, from its generation to its final disposal.[12][13]

  • OSHA (Occupational Exposure to Hazardous Chemicals in Laboratories standard - 29 CFR 1910.1450): This standard, often referred to as the "Laboratory Standard," requires employers to implement a Chemical Hygiene Plan to protect laboratory workers from hazardous chemicals.[14][15][16]

It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations.[12]

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers and drug development professionals can ensure that this compound is managed safely and in compliance with all applicable regulations. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • NSWAI. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • ResearchGate. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Wikipedia. (n.d.). Hazardous waste in the United States. Retrieved from [Link]

  • Chemistry-For-Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Reddit. (2022, April 2). Proper disposal for Aromachems?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS No: 99984-70-0).[1] The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of laboratory practices. The causality behind each recommendation is explained to foster a deeper understanding of the necessary precautions.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[2][3]

  • Eye Irritation: Can cause serious eye irritation, potentially leading to damage if not promptly addressed.[2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[2][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE, followed by a detailed operational workflow.

PPE ComponentSpecificationRationale
Gloves Nitrile, powder-free, double-gloving required.Prevents direct skin contact. Double gloving provides an additional barrier against potential contamination.[5]
Eye Protection Chemical splash goggles.Protects eyes from accidental splashes of the compound.[5]
Body Covering Long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[5]
Respiratory Use in a well-ventilated area or fume hood.Minimizes the risk of inhaling airborne particles of the compound.[2][3]
Operational Workflow for PPE

The following diagram illustrates the procedural flow for donning and doffing PPE to ensure maximum safety and minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Don Lab Coat Don2 2. Don First Pair of Gloves Don1->Don2 Don3 3. Don Eye Protection Don2->Don3 Don4 4. Don Second Pair of Gloves Don3->Don4 Handling Chemical Handling Don4->Handling Doff1 1. Remove Outer Gloves Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Eye Protection Doff2->Doff3 Doff4 4. Remove Inner Gloves Doff3->Doff4 End End Doff4->End Start Start Start->Don1 Handling->Doff1 Disposal_Workflow Start Waste Generated Decision Type of Waste? Start->Decision Solid Solid Chemical Waste Decision->Solid Solid Liquid Liquid Chemical Waste Decision->Liquid Liquid PPE Contaminated PPE Decision->PPE PPE SolidContainer Seal in Labeled Hazardous Waste Container Solid->SolidContainer LiquidContainer Collect in Designated Organic Waste Container Liquid->LiquidContainer PPEContainer Seal in Bag for Solid Hazardous Waste PPE->PPEContainer FinalDisposal Dispose via Institutional Waste Management SolidContainer->FinalDisposal LiquidContainer->FinalDisposal PPEContainer->FinalDisposal

Caption: Decision workflow for the segregation and disposal of chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. [2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. [2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [2]
Spill Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

References

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.